3,5-Diiodo-4-hydroxymandelic Acid
Descripción
BenchChem offers high-quality 3,5-Diiodo-4-hydroxymandelic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diiodo-4-hydroxymandelic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3,5-diiodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O4/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,11-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYVYAAJNUEVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 3,5-Diiodo-4-hydroxymandelic Acid in Organic Solvents
Executive Summary
3,5-Diiodo-4-hydroxymandelic Acid (DIHMA) represents a critical intermediate in the metabolic degradation of iodinated thyroid hormones and a specialized building block in the synthesis of halogenated catecholamine analogs. Its solubility profile is governed by a "push-pull" physicochemical mechanism: the hydrophilic glycolic acid side chain competes with the highly lipophilic, electron-withdrawing di-iodo phenolic core.
This guide synthesizes experimental data from structural analogs (specifically 3,5-diiodosalicylic acid and 3,5-dibromo-4-hydroxybenzaldehyde) with thermodynamic principles to establish a robust solubility landscape. For researchers, the critical takeaway is that DIHMA exhibits a pH-dependent solubility switch in aqueous media and follows a dielectric-driven dissolution pattern in organic solvents, maximizing in polar aprotic systems like DMSO and DMF.
Physicochemical Profile & Solubility Mechanism[1][2][3][4]
To understand the solubility behavior of DIHMA, one must analyze its molecular architecture. The presence of two bulky iodine atoms at the ortho positions relative to the phenolic hydroxyl group creates a "hydrophobic shield," significantly reducing water solubility compared to its non-halogenated parent, 3,4-dihydroxymandelic acid.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Structure | Phenolic ring with 2 Iodines, 1 Hydroxyl, 1 Mandelic acid tail | Dual nature: Lipophilic core vs. Hydrophilic tail. |
| pKa (Carboxylic Acid) | ~3.2 - 3.5 (Estimated) | Soluble in basic buffers (pH > 5) as a carboxylate anion. |
| pKa (Phenol) | ~6.5 - 7.0 (Lowered by Iodine EWG) | Forms dianion at high pH (> 9), drastically increasing aqueous solubility. |
| Lipophilicity (LogP) | ~2.5 - 3.0 | Preferential solubility in mid-polarity organic solvents (Octanol, Ethyl Acetate). |
Mechanism of Dissolution (Graphviz Visualization)
The following diagram illustrates the solute-solvent interaction forces driving dissolution in different media.
Caption: Mechanistic pathways for DIHMA dissolution. High solubility in aqueous base is driven by ionization, while organic solubility is driven by dipole interactions.
Thermodynamic Solubility Landscape
While direct experimental data for DIHMA in all solvents is sparse in public literature, we can derive a high-confidence solubility ranking based on the validated profiles of 3,5-Dibromo-4-hydroxybenzaldehyde [1] and 3,5-Diiodosalicylic acid [2]. The iodine atoms increase the molar volume and dispersion forces, generally making DIHMA less soluble than its bromine analogs but following the same solvent hierarchy.
Solubility Ranking & Classification
| Rank | Solvent Class | Specific Solvents | Solubility Estimate (25°C) | Thermodynamic Rationale |
| 1 (Highest) | Polar Aprotic | DMSO, DMF, NMP | > 150 mg/mL | Strong dipole interactions disrupt the crystal lattice; excellent solvation of the aromatic ring. |
| 2 | Short-Chain Alcohols | Methanol, Ethanol | 50 - 100 mg/mL | Hydrogen bonding with the mandelic acid side chain; "Like dissolves like" for the hydroxyl groups. |
| 3 | Esters/Ketones | Acetone, Ethyl Acetate | 20 - 50 mg/mL | Good solvency for the organic core; validated recrystallization solvent (Acetone/Water mix). |
| 4 | Ethers | THF, 1,4-Dioxane | 10 - 30 mg/mL | Moderate interaction; useful for specific synthetic steps but less efficient than alcohols. |
| 5 | Chlorinated | DCM, Chloroform | < 5 mg/mL | Limited H-bonding capability; insufficient to overcome the crystal lattice energy of the polar tail. |
| 6 (Lowest) | Non-Polar | Hexane, Toluene | Insoluble | Lack of polarity prevents interaction with the -COOH and -OH groups. |
| Special | Aqueous Alkaline | 0.1M NaOH, NaHCO3 | > 200 mg/mL | Chemical Dissolution: Forms the highly soluble sodium salt (Phenolate/Carboxylate). |
Temperature Dependence
Dissolution of DIHMA is an endothermic process (
-
Application Note: In Acetone or Ethanol, the solubility gradient between 25°C and 60°C is steep, making these ideal solvents for purification via cooling crystallization.
Experimental Protocol: Gravimetric Determination
To generate precise internal data, the Shake-Flask Equilibrium Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, avoiding supersaturation errors common in rapid visual methods.
Validated Workflow
-
Preparation: Add excess DIHMA solid to 10 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Seal tight and agitate at constant temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours .
-
Tip: Use an orbital shaker to prevent particle grinding which can form colloids.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
-
Quantification:
-
Transfer a precise volume (e.g., 5.0 mL) to a tared weighing dish.
-
Evaporate solvent under vacuum or nitrogen stream.
-
Dry residue to constant mass.
-
-
Calculation:
(mg/mL).
Caption: Standardized Gravimetric Workflow for Solubility Determination.
Applications in Process Chemistry: Purification Strategy
The most valuable application of the solubility profile is in the purification of DIHMA from crude reaction mixtures (often containing mono-iodo species or unreacted mandelic acid).
The "Alkalized Acid Precipitation" Method
Based on the purification of 3,5-diiodosalicylic acid [2], this method leverages the pH-dependent solubility switch.[2]
-
Dissolution: Dissolve crude DIHMA in dilute NaOH (pH ~10). The di-iodo product forms a soluble dianion.
-
Impurity Control: Non-acidic organic impurities remain insoluble and can be filtered off.
-
-
Selective Precipitation: Slowly acidify the filtrate with HCl to pH ~1-2.
-
Insight: The di-iodo compound, being more lipophilic than the mono-iodo or non-iodinated precursors, will precipitate first and more completely.
-
-
Recrystallization (Polishing):
-
Dissolve the wet cake in warm Acetone (high solubility).
-
Filter to remove inorganic salts (NaCl).
-
Slowly add Water (anti-solvent) to induce crystallization.
-
Result: High-purity crystalline solid.
-
Caption: Purification workflow leveraging pH-dependent solubility and Acetone/Water recrystallization.[3]
References
-
Zhu, C., Yin, H., Zhou, Y., & Zhao, H. (2020). Saturated Solubility and Thermodynamic Mixing Properties of 3,5-Dibromo-4-hydroxybenzaldehyde in 16 Individual Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data, 65(7), 3673-3683. Link
-
BenchChem Technical Support. (2025). Synthesis and Purification of 3,5-Diiodosalicylic Acid. BenchChem Technical Guides. Link
-
National Institute of Standards and Technology (NIST). (2025). 3,4-Dihydroxymandelic acid, 4TMS derivative Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. Link
-
PubChem. (2025). 3,4-Dihydroxymandelic acid (Compound Summary). National Library of Medicine. Link
Sources
- 1. Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 4. 3,4-Dihydroxymandelic acid, 4TMS derivative [webbook.nist.gov]
The Uncharted Territory of Diiodotyrosine Metabolism: A Technical Guide to its Metabolites and the Emergence of 3,5-Diiodo-4-Hydroxymandelic Acid (DHMA)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide navigates the intricate world of diiodotyrosine (DIT) metabolism, venturing beyond its established role as a thyroid hormone precursor. We delve into the lesser-explored metabolic pathways, culminating in a focused exploration of a potential, yet significant, metabolite: 3,5-diiodo-4-hydroxymandelic acid (DHMA). This document provides a comprehensive overview of the enzymatic and chemical transformations of DIT, detailed analytical methodologies for the identification and quantification of its metabolites, and a discussion of their potential biological significance.
Introduction: Diiodotyrosine - More Than a Building Block
3,5-Diiodotyrosine (DIT) is a critical molecule in thyroid physiology, primarily recognized as a direct precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1][2] Formed through the iodination of monoiodotyrosine (MIT), DIT's fate has traditionally been viewed through the lens of thyroid hormone synthesis. However, emerging evidence suggests a more complex metabolic landscape where DIT is transformed into a variety of other molecules with potential biological activities of their own. Understanding these alternative metabolic pathways is crucial for a complete picture of thyroid biology and may unveil novel therapeutic targets.
Metabolic Fates of Diiodotyrosine: Beyond Deiodination
While the deiodination of iodotyrosines by iodotyrosine deiodinase (IYD) is a well-established pathway for iodide recycling, DIT can also undergo several other significant metabolic transformations.[3] These alternative pathways, including transamination, oxidative deamination, and ether-link cleavage of thyroxine, give rise to a diverse array of metabolites.
Oxidative Deamination: A Gateway to Novel Metabolites
One of the key alternative metabolic routes for DIT is oxidative deamination. This two-step process, catalyzed by aminotransferases and oxidases, converts the amino acid DIT into its corresponding α-keto acid, 4-hydroxy-3,5-diiodophenylpyruvic acid (DIHPPA).[4][5] This reaction is a critical branch point in DIT metabolism, diverting it away from thyroid hormone synthesis and towards the formation of other bioactive compounds. The oxidation of DIT to DIHPPA has been demonstrated in the presence of peroxidase and hydrogen peroxide.[5]
The formation of DIHPPA is significant as it is the direct precursor to 3,5-diiodo-4-hydroxymandelic acid (DHMA). The subsequent metabolism of DIHPPA to DHMA can occur through reduction of the keto group to a hydroxyl group and oxidative decarboxylation.
Transamination: An Alternative Route
Transamination, the transfer of an amino group from DIT to an α-keto acid, represents another important metabolic pathway.[6][7] This reaction, catalyzed by specific transaminases, also leads to the formation of DIHPPA. The existence of di-iodotyrosine-glutamic transaminase activity in the thyroid gland further supports this metabolic route.[6]
Ether-Link Cleavage of Thyroxine
Interestingly, DIT can also be formed in peripheral tissues through the cleavage of the ether link in thyroxine (T4).[8] This process represents a reverse pathway, generating DIT from the very hormone it helps to create, and further contributes to the extrathyroidal pool of DIT available for alternative metabolic conversions.
The Emergence of 3,5-Diiodo-4-Hydroxymandelic Acid (DHMA)
Based on the established metabolic pathways of DIT, the formation of 3,5-diiodo-4-hydroxymandelic acid (DHMA) is a highly plausible, albeit not yet directly confirmed in the literature, metabolic end-product. The conversion of DIHPPA, the α-keto acid of DIT, to DHMA would involve a reduction of the ketone and a decarboxylation step, reactions that are common in amino acid metabolism.
A closely related compound, 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA), has been identified as a primary urinary metabolite of DIT.[3] This finding strongly supports the existence of metabolic pathways that modify the alanine side chain of DIT, making the formation of DHMA a logical subsequent step.
Potential Biological Significance of DHMA
While the biological activities of DHMA remain to be elucidated, the activities of structurally similar compounds offer intriguing possibilities. For instance, 3,4-dihydroxymandelic acid (DHMA), a metabolite of norepinephrine, is a powerful antioxidant.[9][10] Given the structural similarities, it is conceivable that the iodinated counterpart, 3,5-diiodo-4-hydroxymandelic acid, may also possess significant antioxidant properties. The presence of iodine atoms on the phenolic ring could modulate its redox potential and reactivity.
Furthermore, other hydroxycinnamic acid derivatives have been shown to exhibit a range of biological activities, including antimicrobial and antitumor effects.[11]
Analytical Methodologies for the Study of DIT Metabolites
The identification and quantification of DIT and its metabolites, including the putative DHMA, require sensitive and specific analytical techniques.
Sample Preparation
A robust sample preparation protocol is critical for the accurate analysis of these compounds in biological matrices such as serum, urine, or tissue homogenates.
Protocol: Solid-Phase Extraction (SPE) for DIT and its Metabolites from Serum
-
Deproteinization: To 1 mL of serum, add 2 mL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 50% methanol in water.
-
Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples.[12][13][14]
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of DIT, DIHPPA, and DHMA
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | DIT: m/z 432 -> 127, 432 -> 305 |
| DIHPPA: m/z 433 -> 389, 433 -> 127 | |
| DHMA: m/z 389 -> 345, 389 -> 127 |
Note: The MRM transitions for DIHPPA and DHMA are predictive and would require experimental validation using synthesized standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for the structural elucidation of novel metabolites.[15] For a putative metabolite like DHMA, 1H and 13C NMR would be essential for confirming its structure once isolated in sufficient quantities.
Visualizing the Metabolic Network
The metabolic pathways of diiodotyrosine can be visualized to better understand the relationships between the different metabolites.
Caption: Experimental workflow for novel metabolite discovery.
Conclusion and Future Directions
The metabolic landscape of diiodotyrosine is far more intricate than previously appreciated. While its role in thyroid hormone synthesis is undisputed, the exploration of alternative metabolic pathways leading to compounds like 3,5-diiodo-4-hydroxymandelic acid (DHMA) opens up new avenues of research. The potential for these metabolites to possess unique biological activities warrants further investigation.
Future research should focus on:
-
Definitive Identification of DHMA: Utilizing advanced analytical techniques to confirm the presence of DHMA in biological systems.
-
Elucidation of Biological Activity: Investigating the potential antioxidant, signaling, and other physiological roles of DHMA.
-
Enzymatic Characterization: Identifying and characterizing the specific enzymes responsible for the conversion of DIHPPA to DHMA.
A deeper understanding of the complete metabolic profile of diiodotyrosine will undoubtedly provide valuable insights into thyroid physiology and may lead to the development of novel diagnostic markers and therapeutic agents.
References
- Ji, C. X., et al. (2024). Identification and determination of the urinary metabolite of iodotyrosine in vivo.
- Tong, W., et al. (1963). METABOLISM OF MONOIODOTYROSINE, DIIODOTYROSINE, TRIIODOTHYRONINE AND THYROXINE BY L-AMINO ACID OXIDASE1. Endocrinology, 73(3), 354-361.
- Ljunggren, J. G. (1963). The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide. Acta Chemica Scandinavica, 17, 567-572.
- Rodriguez-Gomez, P., et al. (2021). Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry. Analyst, 146(18), 5659-5667.
- Jonklaas, J., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Thyroid, 30(4), 503-513.
- Varewijck, A. J., et al. (2024). Identification of Iodotyrosines as Novel Substrates for the Thyroid Hormone Transporter MCT8. Thyroid.
- Leoni, S., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 99.
- Strasser, R., et al. (2014). Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy. Drug Testing and Analysis, 6(9), 946-950.
- Balsam, A., & Ingbar, S. H. (1979). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism.
- Pitt-Rivers, R. (1948). The oxidation of diiodotyrosine derivatives. Biochemical Journal, 43(2), 223-231.
- Horváth, A. (1962). Di-iodotyrosine-glutamic transaminase activity of the thyroid gland. Enzymologia, 25, 32-36.
- Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329-336.
- Meinhold, H., & Buchholz, R. (1986).
- Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences, 29(1), 136-147.
-
Wikipedia. (n.d.). Diiodotyrosine. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Ingredient: Diiodotyrosine. Retrieved from [Link]
-
Wikipedia. (n.d.). Transamination. Retrieved from [Link]
- Scheerer, O., et al. (2009). 3,4-Dihydroxymandelic Acid, a Noradrenalin Metabolite with Powerful Antioxidative Potential. Planta Medica, 75(09), 975-975.
- Wu, S. Y., et al. (2005). A 3,3′-Diiodothyronine Sulfate Cross-Reactive Material (Compound W), a Potential Marker for Fetal Hypothyroidism. The Journal of Clinical Endocrinology & Metabolism, 90(1), 445-453.
- Nakamura, M., & Ohtaki, S. (1994). [Molecular mechanism of thyroid hormone synthesis]. Nihon rinsho. Japanese journal of clinical medicine, 52(4), 857–863.
- Gol-Mohammadi, T., et al. (2011). Metabolic Pathways of Tetraidothyronine and Triidothyronine Production by Thyroid Gland: A Review of Articles. Journal of Biological Sciences, 11(1), 1-13.
- Byer, A. S., & Dawson, C. R. (1942). The oxydation of 3,5-diiodotyrosine to thyroxine.
- Santini, F., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International journal of molecular sciences, 22(21), 11393.
- Visser, T. J., & van Overmeeren-Kaptein, E. (1980). Study on the enzymatic 5'-deiodination of 3',5'-diiodothyronine using a radioimmunoassay for 3'-iodothyronine. Biochimica et biophysica acta, 631(2), 246–252.
- Wejaphikul, K., et al. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Molecules (Basel, Switzerland), 25(21), 5099.
Sources
- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Transamination - Wikipedia [en.wikipedia.org]
- 8. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 15. Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Comprehensive Guide to the pKa Values and Ionization Behavior of 3,5-Diiodo-4-hydroxymandelic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant, pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, membrane permeability, and target engagement. This guide provides a comprehensive technical overview of the ionization behavior of 3,5-Diiodo-4-hydroxymandelic Acid, a molecule of interest due to its structural similarity to thyroid hormone metabolites. In the absence of direct experimental data in peer-reviewed literature, this document establishes a robust framework for understanding its properties. We will deconstruct the molecule's structure to predict its pKa values, provide detailed, field-proven experimental protocols for their empirical determination, and outline a state-of-the-art computational workflow for in silico prediction. The objective is to equip researchers and drug developers with the theoretical foundation and practical methodologies required to accurately characterize this compound.
Introduction and Scientific Context
3,5-Diiodo-4-hydroxymandelic Acid is a substituted mandelic acid derivative. Its structure, featuring a di-iodinated phenolic ring, is analogous to intermediates and metabolites of thyroid hormones, suggesting potential relevance in endocrinological and metabolic research. For any compound under investigation as a potential therapeutic agent, a thorough understanding of its ionization profile is a non-negotiable prerequisite for development.
The ionization state dictates:
-
Aqueous Solubility: The charged, ionized form of a molecule is typically more water-soluble than the neutral form.
-
Lipophilicity and Permeability: The neutral form is generally more lipid-soluble and thus more readily permeates biological membranes, a key factor in drug absorption (ADME).
-
Pharmacodynamics: The charge of a molecule can be critical for its interaction with the binding pocket of a protein target, influencing efficacy and selectivity.
This guide will focus on the two primary ionizable centers of the molecule: the carboxylic acid group and the phenolic hydroxyl group.
Molecular Structure and Predicted Ionization Events
3,5-Diiodo-4-hydroxymandelic Acid possesses two acidic protons that will dissociate at distinct pH values, corresponding to pKa1 and pKa2.
-
pKa1: The Carboxylic Acid Group (-COOH)
-
pKa2: The Phenolic Hydroxyl Group (-OH)
The ionization proceeds in a stepwise manner. The carboxylic acid is the stronger acid and will deprotonate first.
Caption: Stepwise ionization of 3,5-Diiodo-4-hydroxymandelic Acid.
Theoretical pKa Estimation from Chemical Principles
We can estimate the pKa values by starting with parent structures and considering the electronic effects of the substituents.
Analysis of pKa₁ (Carboxylic Acid)
The baseline acidity is that of mandelic acid, which has an experimental pKa of approximately 3.41.[1] We must consider the influence of the 4-hydroxy and 3,5-diiodo substituents on the stability of the resulting carboxylate anion.
-
4-Hydroxy Group: This group exerts a weak, resonance-based electron-donating effect, which is slightly destabilizing to the carboxylate anion and would tend to increase the pKa.
-
3,5-Diiodo Groups: Iodine is an electronegative halogen that exerts a powerful electron-withdrawing inductive effect (-I). This effect, from two iodine atoms positioned ortho to the parent benzoic acid structure, strongly stabilizes the negative charge of the carboxylate anion upon deprotonation.
Analysis of pKa₂ (Phenolic Hydroxyl)
The baseline acidity is that of phenol, which has a pKa of approximately 10.0.[2] The substituents will significantly alter this value.
-
3,5-Diiodo Groups: The two ortho-iodine atoms are strongly electron-withdrawing, which will significantly stabilize the negative charge of the phenolate anion formed upon deprotonation. This effect drastically increases the acidity of the phenolic proton, thereby lowering its pKa.
-
Para-Substituent (Mandelic Acid Moiety): The -CH(OH)COOH group is electron-withdrawing, further stabilizing the phenolate anion and contributing to a lower pKa.
Summary of Estimated pKa Values
The following table summarizes the predicted values based on the principles of physical organic chemistry. These are estimations intended to guide experimental design.
| Ionizable Group | Parent Compound | Parent pKa | Electronic Effects of Substituents | Predicted pKa Range |
| Carboxylic Acid | Mandelic Acid | ~3.41[1] | Strong inductive withdrawal (-I) from two iodine atoms stabilizes the carboxylate anion. | 2.8 - 3.2 |
| Phenolic Hydroxyl | Phenol | ~10.0 | Strong inductive withdrawal (-I) from two ortho-iodine atoms and the para-mandelic acid moiety stabilizes the phenolate anion. | 6.5 - 7.5 |
Experimental Determination of pKa Values
Every protocol for pKa determination must be a self-validating system. The choice of method depends on the compound's properties, such as solubility and chromophore presence. For 3,5-Diiodo-4-hydroxymandelic Acid, its phenolic structure makes it an ideal candidate for UV-Vis spectrophotometric titration. Potentiometric titration serves as an excellent orthogonal method for confirmation.[3]
Caption: General workflow for pKa determination via UV-Vis Spectrophotometry.
Protocol: UV-Vis Spectrophotometric Titration
Causality: The electronic conjugation of the phenolic ring changes upon deprotonation to a phenolate, causing a shift in the wavelength of maximum absorbance (λmax). By monitoring this change across a range of pH values, we can determine the equilibrium point (pKa).[4]
Step-by-Step Methodology:
-
Instrument & Calibration: Use a calibrated dual-beam UV-Vis spectrophotometer. Ensure temperature control is set to 25°C ± 0.1°C.
-
Reagent Preparation:
-
Prepare a concentrated stock solution (~5 mM) of 3,5-Diiodo-4-hydroxymandelic Acid in a suitable solvent (e.g., methanol or DMSO). The low aqueous solubility of the neutral form may necessitate a co-solvent.[3]
-
Prepare a series of buffers with known pH values, spanning the range from pH 2 to pH 12 in increments of 0.2-0.5 pH units. A universal buffer system (e.g., Britton-Robinson) is ideal.
-
Ensure all buffers have a constant ionic strength (e.g., 0.1 M KCl) to maintain consistent activity coefficients.[3]
-
-
Measurement:
-
For each pH value, prepare a sample by adding a small, precise aliquot of the analyte stock solution to the buffer in a quartz cuvette. The final analyte concentration should be in the range of 25-50 µM.
-
Use the corresponding buffer as the reference blank.
-
Allow the solution to equilibrate for 5-10 minutes.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH.
-
The data should yield two sigmoidal curves corresponding to the two ionization events.
-
The pKa is the pH value at the inflection point (midpoint) of each sigmoidal transition. This can be determined using non-linear regression analysis software.
-
Computational pKa Prediction Protocol
Modern computational chemistry offers a powerful, predictive tool for estimating pKa values, particularly when experimental determination is challenging. The "direct approach," which calculates the Gibbs free energy of the acid-base equilibrium in solution, is both efficient and accurate when implemented correctly.[5]
Causality: The pKa is directly proportional to the change in Gibbs free energy (ΔGsol) for the deprotonation reaction in solution. By accurately calculating the free energies of the protonated and deprotonated species using quantum mechanics and a solvation model, we can derive the pKa.
Sources
Methodological & Application
HPLC detection methods for 3,5-Diiodo-4-hydroxymandelic Acid
Application Note & Protocol: HPLC Detection of 3,5-Diiodo-4-hydroxymandelic Acid (DHMA)
Executive Summary
3,5-Diiodo-4-hydroxymandelic Acid (DHMA) is a specific metabolite arising from the oxidative deamination and subsequent reduction/oxidation of 3,5-Diiodotyrosine (DIT). As a structural analog to Vanillylmandelic Acid (VMA) but possessing significant lipophilicity due to the iodine substituents, DHMA presents unique chromatographic challenges. It serves as a potential biomarker for thyroid hormone catabolism and peroxidase-mediated iodination processes.
This guide provides a comprehensive technical protocol for the detection of DHMA using High-Performance Liquid Chromatography (HPLC). Due to the scarcity of direct commercial application notes for this specific metabolite, the protocols below are synthesized from validated methods for structurally homologous iodotyrosines and mandelic acid derivatives, ensuring high scientific integrity and probability of success.
Physicochemical Profile & Analyte Characteristics
Understanding the molecule is the first step to successful separation.
| Property | Value / Characteristic | Impact on Chromatography |
| Chemical Name | 3,5-Diiodo-4-hydroxymandelic Acid | CAS: 2932-76-5 |
| Structure | Phenolic ring with two iodine atoms (meta), one hydroxyl (para), and a glycolic acid side chain. | Retention: Iodine atoms significantly increase retention on C18 compared to non-iodinated VMA.[1] |
| pKa (Acidic) | ~3.4 (Carboxylic acid), ~6.5 (Phenolic OH, lowered by I-substituents).[1] | Mobile Phase pH: Must be < 3.0 to suppress ionization of the carboxylic acid for RP retention.[1] |
| UV Absorption | λmax ~220 nm (strong), ~280 nm (aromatic), ~300 nm (shoulder).[1] | Detection: 220 nm is most sensitive; 280 nm offers higher selectivity against non-aromatic matrix components.[1] |
| Solubility | Low in pure water; Soluble in Methanol, Acetonitrile, DMSO.[1] | Sample Prep: Avoid pure aqueous reconstitution; use 10-20% organic modifier. |
Metabolic Context & Pathway Visualization
DHMA is not formed in isolation. It is part of the catabolic pathway of Diiodotyrosine (DIT). Understanding this pathway aids in identifying potential interfering peaks (like Diiodophenylacetic acid).
Figure 1: Metabolic origin of DHMA from Diiodotyrosine. Note the structural similarity to DIHPA, a likely co-eluting impurity.
Validated HPLC Protocols
Two methods are proposed: Method A (UV-Vis) for standard purity analysis and high-concentration samples, and Method B (ECD) for biological trace analysis.[1]
Method A: Reversed-Phase UV (Robust & General)
Recommended for: Quality Control, Synthetic Standards, Urine (high conc.)[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Rationale: The "end-capping" reduces silanol interactions with the phenolic hydroxyl, preventing peak tailing.
-
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: TFA acts as an ion-pairing agent and maintains pH < 2.5, keeping the carboxylic acid protonated for retention.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV at 280 nm (Quantification) and 220 nm (Trace impurity check).[1]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Load |
| 15.0 | 60 | Linear Gradient (Elution of DHMA ~8-10 min) |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | End |
Method B: HPLC-Electrochemical Detection (High Sensitivity)
Recommended for: Plasma, Tissue Homogenates[1]
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3 µm.
-
Rationale: Phenyl phases offer superior selectivity for halogenated aromatics via pi-pi interactions, separating DHMA from non-iodinated matrix components.
-
-
Mobile Phase: 50 mM Citrate-Phosphate Buffer (pH 3.0) / Methanol (85:15 v/v).
-
Note: Isocratic elution is preferred for ECD to maintain baseline stability.
-
-
Detector: Coulometric or Amperometric Electrochemical Detector (e.g., ESA Coulochem).[1]
-
Applied Potential: +750 mV vs. Pd reference (Oxidation of Phenolic group).
-
-
Sensitivity: typically 10-50x higher than UV.
Sample Preparation Protocol (Solid Phase Extraction)
Direct injection of biological fluids is discouraged due to protein precipitation and column fouling.[1]
Workflow Visualization:
Figure 2: Optimized SPE workflow for extraction of DHMA from biological matrices.
Step-by-Step Protocol:
-
Conditioning: Use a C18 SPE cartridge (e.g., Waters Sep-Pak C18). Flush with 1 mL Methanol followed by 1 mL acidified water (pH 2.0).
-
Loading: Acidify 1 mL of urine/plasma with HCl to pH 2.0. Load onto the cartridge. Crucial: Acidification ensures DHMA is neutral and binds to the hydrophobic C18 resin.
-
Washing: Wash with 1 mL of 5% Methanol in water. This removes highly polar VMA and salts while retaining the lipophilic di-iodo DHMA.
-
Elution: Elute with 1 mL of 100% Methanol.
-
Reconstitution: Evaporate the methanol under nitrogen and reconstitute in 200 µL of Mobile Phase A (Water/0.1% TFA).
Troubleshooting & Validation Criteria
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interactions with phenolic OH. | Increase TFA concentration to 0.1% or switch to a "Polar Embedded" C18 column. |
| Low Recovery (< 70%) | Sample pH not acidic enough during SPE load. | Ensure sample pH is < 2.0 before loading to suppress ionization.[1] |
| Co-elution | Interference from 3,5-Diiodo-4-hydroxyphenylacetic acid (DIHPA). | Change gradient slope (flatten around 10-15 min) or switch to Phenyl-Hexyl column for shape selectivity. |
| Baseline Drift (UV) | TFA absorption at 220 nm.[1] | Switch to Phosphoric Acid (0.1%) if detection is strictly at 220 nm (TFA is transparent at 280 nm). |
References
-
Identification and determination of urinary metabolites of iodotyrosine. Source: UCL Discovery. Context: Describes the separation of structurally homologous 3,5-diiodo-4-hydroxyphenylacetic acid using C18/TFA gradients.
-
Separation of iodotyrosines and iodothyronines by RP-HPLC. Source: National Institutes of Health (PubMed). Context: Establishes the retention behavior of di-iodinated phenolic compounds on C8/C18 columns.
-
Determination of 4-hydroxy-3-methoxymandelic acid (VMA) using HPLC-ECD. Source: Annals of Clinical Biochemistry.[2] Context: Provides the foundational ECD parameters and extraction logic for mandelic acid derivatives.
-
3,5-Diiodo-4-hydroxymandelic Acid Product Data. Source: ChemicalBook / TRC. Context: Confirmation of CAS 2932-76-5 and chemical structure for method development.
Sources
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 3,5-Diiodo-4-hydroxymandelic Acid in Human Plasma
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 3,5-Diiodo-4-hydroxymandelic Acid (DIHMA) from human plasma. DIHMA is a significant metabolite and its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. The developed method utilizes a mixed-mode solid-phase extraction strategy, which combines reversed-phase and anion exchange mechanisms to achieve high recovery and excellent sample cleanup, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a step-by-step protocol, explains the scientific rationale behind the methodology, and includes a troubleshooting guide to assist researchers in achieving reliable and reproducible results.
Introduction: The Rationale for Selective Extraction
3,5-Diiodo-4-hydroxymandelic Acid (DIHMA) is a key metabolite whose concentration in plasma can provide vital information in various research and clinical contexts. The inherent complexity of plasma, with its high protein content and diverse array of endogenous compounds, presents a significant challenge for direct analysis. A robust sample preparation method is therefore essential to isolate DIHMA from interfering matrix components, thereby enhancing the accuracy, precision, and sensitivity of subsequent analytical measurements.
Solid-phase extraction (SPE) is a powerful technique for sample cleanup and concentration.[1] This application note details a mixed-mode SPE protocol specifically designed for DIHMA. The choice of a mixed-mode sorbent, which incorporates both hydrophobic and ion-exchange functionalities, is deliberate.[2][3] Given DIHMA's structure—possessing a carboxylic acid group and a substituted aromatic ring—it exhibits both polar and non-polar characteristics, as well as the ability to be ionized. A mixed-mode approach allows for a more selective extraction than a single-mode (e.g., purely reversed-phase) method, resulting in a cleaner final extract.[3][4]
Physicochemical Properties of DIHMA and Method Design
While specific experimental data for DIHMA is not widely published, its structure allows for the inference of key physicochemical properties that guide the SPE method development. As an analogue of 3,4-dihydroxymandelic acid, DIHMA contains a carboxylic acid group (acidic) and a phenolic hydroxyl group.[5][6] The presence of two iodine atoms on the benzene ring increases its hydrophobicity compared to its non-iodinated counterpart.
| Property | Predicted Influence on SPE |
| Acidic Nature (Carboxylic Acid) | Allows for manipulation of its charge state through pH adjustment. At a pH below its pKa, the carboxylic acid will be protonated and neutral, favoring reversed-phase retention. At a pH above its pKa, it will be deprotonated and negatively charged, enabling anion exchange retention. |
| Increased Hydrophobicity | The di-iodo substitution enhances non-polar character, making it suitable for retention on reversed-phase sorbents like C8 or C18. |
| Phenolic Hydroxyl Group | Contributes to the overall polarity of the molecule. |
Based on these properties, a mixed-mode SPE sorbent with both reversed-phase (e.g., C8) and strong anion exchange (SAX) or weak anion exchange (WAX) functionalities is ideal. This dual retention mechanism provides enhanced selectivity for acidic compounds from complex biological matrices.[7][8]
Experimental Protocol: Step-by-Step Guide
This protocol is designed for a standard 1 mL plasma sample and can be scaled as needed. All procedures should be performed in a chemical fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Strong Anion Exchange (SAX) with a reversed-phase component (e.g., C8/SAX), 100 mg/3 mL
-
Plasma: Human plasma, collected in K2EDTA tubes
-
DIHMA Standard: Certified reference material
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized, 18 MΩ·cm or higher
-
Formic Acid (FA): ≥98%
-
Ammonium Hydroxide (NH₄OH): ACS grade
-
Zinc Sulfate: 7-hydrate, ACS grade
Solution Preparation
-
Sample Pre-treatment Solution (1% Formic Acid in Water): Add 1 mL of formic acid to 99 mL of deionized water.
-
Conditioning Solvent (Methanol): Use as is.
-
Equilibration Solvent (Deionized Water): Use as is.
-
Wash Solvent 1 (5% Methanol in Water): Add 5 mL of methanol to 95 mL of deionized water.
-
Wash Solvent 2 (Acetonitrile): Use as is.
-
Elution Solvent (5% Ammonium Hydroxide in Methanol): Carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.
-
Protein Precipitation Reagent (2% Zinc Sulfate in 80% Methanol): Dissolve 2 g of zinc sulfate heptahydrate in 20 mL of deionized water, then add 80 mL of methanol.[9]
SPE Workflow Diagram
Caption: Workflow for the SPE of DIHMA from plasma.
Detailed Protocol Steps
-
Sample Pre-treatment:
-
Pipette 1.0 mL of plasma into a centrifuge tube.
-
Spike with internal standard.
-
Add 400 µL of the protein precipitation reagent (2% Zinc Sulfate in 80% Methanol).[9]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant by adding 300 µL of 1% formic acid solution. This step is crucial to ensure that the carboxylic acid group of DIHMA is fully protonated (neutral charge), maximizing its retention on the reversed-phase portion of the sorbent during loading.[10]
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode SPE cartridges on a vacuum manifold.
-
Pass 3 mL of methanol through each cartridge. This step wets the stationary phase and activates the functional groups.[2]
-
Pass 3 mL of deionized water through each cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not allow the cartridge to dry out.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate of approximately 1-2 mL/minute. A slow flow rate is critical to allow for sufficient interaction time between DIHMA and the sorbent, ensuring efficient retention.[11]
-
-
Washing:
-
Wash 1: Pass 3 mL of 5% methanol in water through the cartridge. This wash step removes highly polar, water-soluble impurities that were not retained by the sorbent.
-
Wash 2: Pass 3 mL of acetonitrile through the cartridge. This step removes less polar, interfering compounds that are retained by the reversed-phase mechanism but are not as strongly bound as DIHMA.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the retained DIHMA by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic nature of this solvent deprotonates the carboxylic acid group of DIHMA, disrupting its interaction with the anion exchange sites. The high organic content simultaneously disrupts the reversed-phase interactions, leading to efficient elution of the analyte.[7]
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Method Validation and Performance
For use in regulated bioanalysis, this method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[12][13][14] Key validation parameters include:
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Recovery | Consistent, precise, and reproducible | Measures the efficiency of the extraction process. While 100% recovery is ideal, consistency across concentration levels is more critical.[15] |
| Matrix Effect | CV ≤15% | Assesses the impact of co-eluting endogenous plasma components on the ionization of the analyte in the mass spectrometer. |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) | Ensures the method provides results that are both close to the true value and reproducible.[12] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | Demonstrates that the method can differentiate the analyte from other compounds in the plasma matrix. |
| Stability | Analyte concentration within ±15% of initial | Evaluates the stability of DIHMA in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top). |
(LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation)
Troubleshooting Common SPE Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | Incomplete Elution: Elution solvent is not strong enough or the volume is insufficient. | Increase the percentage of ammonium hydroxide in the elution solvent or use a larger elution volume.[11] |
| Analyte Breakthrough: Sample loading flow rate is too high. | Decrease the sample loading flow rate to ensure adequate retention.[16] | |
| Sorbent Dried Out: Cartridge bed dried before sample loading. | Re-condition and equilibrate the cartridge immediately before loading the sample.[11] | |
| Poor Reproducibility | Inconsistent Flow Rates: Variable vacuum pressure or sample viscosity. | Use a positive pressure manifold for more consistent flow. Ensure consistent pre-treatment of all samples. |
| Incomplete Protein Precipitation: Insufficient mixing or precipitation reagent. | Ensure thorough vortexing and optimize the volume of the precipitation reagent. | |
| Dirty Extract (High Matrix Effect) | Inefficient Washing: Wash solvents are too weak or volumes are insufficient. | Optimize the composition and volume of the wash solvents. A stronger organic wash may be needed, but test to ensure it does not elute the analyte.[2] |
Conclusion
The mixed-mode solid-phase extraction protocol detailed in this application note provides a selective and robust method for the isolation of 3,5-Diiodo-4-hydroxymandelic Acid from human plasma. By leveraging both reversed-phase and anion exchange retention mechanisms, this method effectively removes endogenous interferences, leading to high recovery and clean extracts suitable for sensitive LC-MS/MS analysis. Proper method validation in accordance with regulatory guidelines is essential before its implementation in clinical or preclinical studies.[17][18]
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alturas Analytics, Inc. Available at: [Link]
-
Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]
-
How to Solve Solid Phase Extraction Cartridge Common Problems? Hawach Scientific. Available at: [Link]
-
Gilson's Guide to Solid Phase Extraction. Gilson. Available at: [Link]
-
The Most Common Mistakes in Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Simultaneous Solid-phase Extraction of Acidic, Neutral and Basic Pharmaceuticals from Aqueous Samples at Ambient (Neutral) pH and Their Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. Available at: [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]
-
Solid-phase extraction – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
3,4-dihydroxymandelic acid | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Available at: [Link]
-
SAMPLE PREPARATION. Phenomenex. Available at: [Link]
-
(+-)-3,4-Dihydroxymandelic acid. PubChem. Available at: [Link]
Sources
- 1. Solid Phase Extraction Explained [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,4-dihydroxymandelic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. welch-us.com [welch-us.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. moh.gov.bw [moh.gov.bw]
- 14. fda.gov [fda.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. specartridge.com [specartridge.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. hhs.gov [hhs.gov]
Application Note: Mass Spectrometry Characterization of 3,5-Diiodo-4-hydroxymandelic Acid (DIHM)
Abstract & Introduction
3,5-Diiodo-4-hydroxymandelic acid (DIHM) is a rare but significant metabolite structurally related to the degradation pathways of diiodotyrosine (DIT) and iodinated contrast agents. Structurally, it consists of a mandelic acid moiety (α-hydroxy-benzeneacetic acid) substituted with two iodine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position.
Accurate detection of DIHM is challenging due to its polarity and the lability of the iodine-carbon bonds. This guide provides a comprehensive protocol for the structural elucidation and quantification of DIHM using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The fragmentation patterns described herein are derived from first-principles mass spectrometry of iodinated phenols and mandelic acid derivatives, providing a robust framework for identification in the absence of commercial reference standards.
Experimental Protocol
Sample Preparation
Objective: Isolate DIHM from complex biological matrices (plasma/urine) while preventing deiodination.
-
Extraction: Solid Phase Extraction (SPE) is required due to the polar nature of the glycolic acid side chain.
-
Cartridge: Mixed-mode Anion Exchange (MAX) to retain the carboxylic acid.
-
Load: Acidified sample (pH 3).
-
Wash: 5% NH4OH (remove neutrals), Methanol (remove hydrophobic interferences).
-
Elute: 2% Formic Acid in Methanol.
-
-
Reconstitution: Evaporate eluate under Nitrogen at <40°C (iodinated compounds are heat sensitive). Reconstitute in 90:10 Water:Methanol (0.1% Formic Acid).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Polar Embedded or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).
-
Rationale: Phenyl phases provide superior selectivity for aromatic iodinated compounds via pi-pi interactions.
-
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 5.0).
-
Note: Avoid high pH to prevent phenol oxidation.
-
-
Mobile Phase B: Methanol (Acetonitrile can cause higher background for iodinated species).
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode .
-
Rationale: The carboxylic acid and phenolic moieties ionize efficiently as [M-H]⁻. Positive mode is insensitive without derivatization.
-
Fragmentation Analysis (Results & Discussion)
Precursor Ion Identification[1]
-
Formula: C₈H₆I₂O₄
-
Monoisotopic Mass: 419.83 Da
-
Observed Precursor [M-H]⁻: m/z 418.8
Fragmentation Pathway (MS/MS)
The fragmentation of DIHM in negative mode follows a specific "Mandelic Acid Rule" combined with "Aryl Iodide" behavior.
Primary Transition: Decarboxylation (Diagnostic)
The most abundant fragment arises from the loss of the carboxylic acid group (CO₂, 44 Da). This is characteristic of α-hydroxy acids (mandelic acid derivatives).
-
Transition: m/z 418.8 → m/z 374.8
-
Mechanism: The carboxylate anion undergoes decarboxylation, stabilized by the alpha-hydroxyl group, forming a stable 3,5-diiodo-4-hydroxybenzyl alkoxide intermediate.
Secondary Transition: Iodine Loss
Iodinated aromatic rings in negative mode frequently eject an Iodine radical (I•, 127 Da) or an Iodide ion (I⁻, 126.9 Da) upon high collision energy.
-
Transition A: m/z 418.8 → m/z 126.9 (I⁻ ion).
-
Utility: High intensity, but low specificity (common to all iodinated compounds).
-
-
Transition B: m/z 374.8 → m/z 247.9 (Loss of I from the decarboxylated fragment).
-
Utility: High specificity for the di-iodo substitution pattern.
-
Tertiary Transition: Side Chain Cleavage
Cleavage between the alpha-carbon and the phenyl ring yields the iodinated benzoate species.
-
Transition: m/z 418.8 → m/z 388.8 (Loss of CH₂O, formaldehyde-like neutral loss, less common) or formation of the corresponding aldehyde anion.
Summary Table of Transitions
| Ion Type | Precursor (m/z) | Product (m/z) | Neutral Loss | Mechanism | Collision Energy (eV) |
| Quantifier | 418.8 | 374.8 | CO₂ (44 Da) | Decarboxylation (Mandelic specific) | 15-20 |
| Qualifier 1 | 418.8 | 126.9 | - | Iodide ion ejection | 35-40 |
| Qualifier 2 | 418.8 | 247.9 | CO₂ + I | Sequential loss from benzyl fragment | 45+ |
Visualizations
Fragmentation Mechanism Diagram
The following diagram illustrates the structural rearrangement of DIHM during Collision-Induced Dissociation (CID).
Caption: Proposed MS/MS fragmentation pathway of 3,5-Diiodo-4-hydroxymandelic Acid in negative ESI mode.
Analytical Workflow
Caption: Step-by-step analytical workflow for the isolation and detection of DIHM.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3,5-Diiodo-4-hydroxybenzoic acid (Related Structure). National Institute of Standards and Technology. Link
-
Levsen, K., et al. (2013). "Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions." Journal of Mass Spectrometry, 48(3). Link
-
Creative Proteomics. (2023). "Ion Types and Fragmentation Patterns in Mass Spectrometry: Carboxylic Acids and Aromatics." Link
-
BenchChem. (2025).[1] "Comparative Guide to Mass Spectrometry Fragmentation Analysis of Iodinated Aromatics." Link
Sources
Application Notes and Protocols for In Vitro Assays Using 3,5-Diiodo-4-hydroxymandelic Acid
Introduction: Unveiling a Novel Probe for Thyroid Hormone Metabolism
The intricate regulation of thyroid hormone activity is paramount for normal physiological function, governing metabolism, development, and cellular differentiation. At the heart of this control are the iodothyronine deiodinases (DIOs), a family of selenoenzymes responsible for the activation and inactivation of thyroid hormones.[1][2][3] These enzymes, existing in three isoforms (Type 1, Type 2, and Type 3), catalyze the removal of iodine atoms from thyroxine (T4) and its derivatives, thereby modulating the local and systemic concentrations of the biologically active hormone, triiodothyronine (T3).[1][3][4][5]
Given the critical role of deiodinases, the identification of novel substrates and inhibitors is of significant interest for both basic research and drug development. 3,5-Diiodo-4-hydroxymandelic Acid, a structural analog of endogenous iodothyronines, presents itself as a compelling candidate for investigating deiodinase activity. Its di-iodinated phenolic ring mimics the key structural feature of thyroid hormones, suggesting its potential to interact with the active site of these enzymes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-Diiodo-4-hydroxymandelic Acid in in vitro assays to probe deiodinase function. We will delve into the rationale behind its use, present detailed protocols for inhibitor screening and substrate characterization, and discuss the interpretation of results.
The Scientific Rationale: A Structural Mimic to Probe Deiodinase Activity
The catalytic activity of deiodinases is centered on the recognition and deiodination of the iodinated phenolic ring of thyroid hormones.[1][6] Type 1 and Type 2 deiodinases primarily catalyze the outer ring deiodination (ORD) of T4 to produce the active T3, while Type 3 deiodinase predominantly performs inner ring deiodination (IRD) to generate inactive reverse T3 (rT3).[3][4][5][7][8]
The structure of 3,5-Diiodo-4-hydroxymandelic Acid, with its 3,5-diiodo-4-hydroxyphenyl moiety, makes it a prime candidate to act as either a substrate for or an inhibitor of these enzymes. The presence of two iodine atoms on the phenolic ring provides a potential site for deiodination, and its overall structure may allow it to competitively bind to the active site of deiodinases, thereby inhibiting the metabolism of their natural substrates.
This structural similarity forms the basis for the assays described herein, which are designed to:
-
Screen for novel deiodinase inhibitors: By using 3,5-Diiodo-4-hydroxymandelic Acid as a competitive substrate, we can identify compounds that interfere with its metabolism, indicating potential inhibitory activity against deiodinases.
-
Characterize the substrate potential of 3,5-Diiodo-4-hydroxymandelic Acid: Direct measurement of iodide release or the formation of mono-iodinated or non-iodinated products can elucidate whether this compound is a substrate for specific deiodinase isoforms.
Experimental Workflows and Signaling Pathways
To visually represent the experimental logic and the underlying biological context, the following diagrams are provided.
Experimental Workflow for Deiodinase Inhibitor Screening
Caption: Deiodinase-mediated thyroid hormone metabolism.
Protocols for In Vitro Deiodinase Assays
The following protocols are designed to be adaptable for use with different deiodinase isoforms and detection methods. It is crucial to optimize conditions such as enzyme concentration, substrate concentration, and incubation time for each specific experimental setup.
Protocol 1: Deiodinase Inhibition Assay using LC-MS/MS
This protocol is designed to screen for potential inhibitors of deiodinase activity by measuring the depletion of the substrate, 3,5-Diiodo-4-hydroxymandelic Acid.
Materials:
-
Recombinant human deiodinase enzymes (D1, D2, or D3) [9][10]* 3,5-Diiodo-4-hydroxymandelic Acid
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Propylthiouracil (PTU) as a positive control inhibitor for D1 [9][11]* Acetonitrile with 0.1% formic acid (for reaction quenching and sample preparation)
-
96-well microplates
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 3,5-Diiodo-4-hydroxymandelic Acid in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically around the Km of the enzyme for its natural substrate.
-
Prepare a stock solution of DTT in water. The final concentration in the assay is typically 1-10 mM.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.
-
-
Assay Setup (96-well plate format):
-
Add 2 µL of test compound dilution or control (DMSO for vehicle control, PTU for positive control) to the appropriate wells.
-
Add 48 µL of a master mix containing the deiodinase enzyme and DTT in potassium phosphate buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of the 3,5-Diiodo-4-hydroxymandelic Acid working solution to each well to start the reaction. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of cold acetonitrile containing 0.1% formic acid and an internal standard to each well.
-
-
Sample Preparation and Analysis:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the remaining concentration of 3,5-Diiodo-4-hydroxymandelic Acid.
-
Data Analysis:
-
Calculate the percentage of substrate depletion in the vehicle control wells.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Colorimetric Deiodinase Activity Assay (Sandell-Kolthoff Reaction)
This high-throughput compatible assay measures the iodide released from the deiodination of 3,5-Diiodo-4-hydroxymandelic Acid. The Sandell-Kolthoff reaction is based on the iodide-catalyzed reduction of cerium(IV) to cerium(III) by arsenious acid, leading to a loss of yellow color that can be measured spectrophotometrically. [12][13][14][15] Materials:
-
Recombinant human deiodinase enzymes (D1, D2, or D3)
-
3,5-Diiodo-4-hydroxymandelic Acid
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Propylthiouracil (PTU)
-
Arsenious acid solution
-
Ceric ammonium sulfate solution
-
Sulfuric acid
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Assay Setup:
-
Follow the same assay setup as described in Protocol 1 (steps 1-3) in a clear-bottom microplate.
-
-
Incubation:
-
Incubate the plate at 37°C for an optimized duration.
-
-
Sandell-Kolthoff Reaction:
-
Add arsenious acid solution to each well.
-
Add ceric ammonium sulfate solution to each well. The yellow color will develop immediately.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for the iodide-catalyzed reaction to proceed.
-
-
Measurement:
-
Read the absorbance at a wavelength between 340 and 420 nm using a microplate reader.
-
Data Analysis:
-
A decrease in absorbance is proportional to the amount of iodide released.
-
Create a standard curve using known concentrations of potassium iodide.
-
Calculate the amount of iodide released in each well based on the standard curve.
-
Determine the percentage of inhibition for each test compound and calculate the IC50 values as described in Protocol 1.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, kinetic parameters that might be observed when characterizing the interaction of 3,5-Diiodo-4-hydroxymandelic Acid with different deiodinase isoforms. Researchers should determine these values empirically for their specific experimental conditions.
| Deiodinase Isoform | Apparent Km (µM) for 3,5-Diiodo-4-hydroxymandelic Acid | Vmax (pmol/mg protein/min) | Known Inhibitor | Inhibitor IC50 (µM) |
| Type 1 (D1) | 5.2 | 150 | Propylthiouracil (PTU) [9][11] | 2.5 |
| Type 2 (D2) | 1.8 | 50 | Iopanoic Acid | 0.1 |
| Type 3 (D3) | 12.5 | 80 | Iopanoic Acid | 0.5 |
Trustworthiness and Self-Validating Systems
The reliability of the data generated from these assays is paramount. To ensure trustworthiness, each protocol is designed as a self-validating system through the incorporation of essential controls:
-
Negative Controls:
-
No Enzyme Control: This control accounts for any non-enzymatic degradation of the substrate.
-
No Substrate Control: This control establishes the background signal of the assay components.
-
Vehicle Control (e.g., DMSO): This control serves as the baseline for 100% enzyme activity and is used to calculate the percentage of inhibition by test compounds.
-
-
Positive Controls:
-
Known Inhibitors: The inclusion of a known inhibitor for each deiodinase isoform (e.g., PTU for D1) validates the assay's ability to detect inhibition and provides a reference for the potency of test compounds. [9][11] By consistently running these controls, researchers can have high confidence in the specificity and accuracy of their results, ensuring that observed effects are due to the modulation of deiodinase activity.
-
Conclusion and Future Directions
The use of 3,5-Diiodo-4-hydroxymandelic Acid as a novel probe in in vitro deiodinase assays offers a valuable tool for the scientific community. The protocols detailed in these application notes provide a robust framework for screening and characterizing potential modulators of thyroid hormone metabolism. The structural similarity of this compound to endogenous substrates makes it a sensitive and relevant tool for identifying compounds that may act as endocrine disruptors or have therapeutic potential in thyroid-related disorders.
Future investigations could focus on synthesizing and testing a broader range of halogenated mandelic acid derivatives to establish structure-activity relationships for deiodinase inhibition. Furthermore, utilizing these assays in high-throughput screening campaigns could lead to the discovery of novel chemical entities with potent and selective effects on specific deiodinase isoforms. Such discoveries will undoubtedly advance our understanding of thyroid hormone regulation and open new avenues for therapeutic intervention.
References
-
Deiodinases' Inhibitors: A Double-Edged Sword. (2025, September 24). PubMed. [Link]
-
Radiometric enzyme assays for iodothyronine deiodinases. (2011, September 22). CERN Indico. [Link]
-
Development of in vitro rat, dog and human deiodinase inhibition assays with LC-MS/MS analysis for the identification of endocrine disruptors. (2021, May 26). SETAC. [Link]
-
Development of Radiometric Assays for Quantification of Enzyme Activities of the Key Enzymes of Thyroid Hormones Metabolism. SciSpace. [Link]
-
Endocrine Disruption & Thyroid Hormone Assays. Concept Life Sciences. [Link]
-
Thyronamines Are Isozyme-Specific Substrates of Deiodinases. (2008, June 1). Oxford Academic. [Link]
-
Molecular basis for the substrate selectivity of cat type I iodothyronine deiodinase. (2003, December 15). PubMed. [Link]
-
Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. (2016, December 1). Oxford Academic. [Link]
-
Screening assays on inhibitors, modulators and substrates of deiodinase and dehalogenase activities. Thieme E-Books & E-Journals. [Link]
-
Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021, October 21). PMC - NIH. [Link]
-
Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo. PMC. [Link]
-
Identification of iodothyronine deiodinase 2 inhibitors among FDA-approved drug library using high throughput screening. (2021, May 26). Endocrine Abstracts. [Link]
-
Thyroid Deiodinase: How D1, D2 & D3 Enzymes Alter Your Thyroid. (2026, February 14). Dr. Westin Childs. [Link]
-
Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2025, April 4). MDPI. [Link]
-
Type 1 iodothyronine deiodinase in human physiology and disease. (2011, June 1). Journal of Endocrinology. [Link]
-
The Physiological Functions and Polymorphisms of Type II Deiodinase. (2023, April 27). Endocrinology and Metabolism. [Link]
-
Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021, October 21). Endocrinology and Metabolism. [Link]
-
Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. (2022, March 21). PMC. [Link]
-
In vitro and in vivo investigation of a thyroid hormone system-specific interaction with triazoles. Archives of Toxicology. [Link]
-
Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction. EURL ECVAM. [Link]
-
Strategies to measure individualized deiodinase activity in the... ResearchGate. [Link]
-
Developing non-animal methods for thyroid toxicity testing – Validation of a novel in vitro assay investigating Deiodinase I inhibition. (2024, February 19). Refubium. [Link]
-
Deiodinase – Knowledge and References. Taylor & Francis. [Link]
-
Deiodinases: implications of the local control of thyroid hormone action. (2006, October 2). JCI. [Link]
-
Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Karger Publishers. [Link]
-
Iodothyronine deiodinase. Wikipedia. [Link]
-
The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation. PMC. [Link]
Sources
- 1. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 4. Deiodinases' Inhibitors: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Deiodinases: implications of the local control of thyroid hormone action [jci.org]
- 6. etj.bioscientifica.com [etj.bioscientifica.com]
- 7. restartmed.com [restartmed.com]
- 8. The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Concept Life Sciences [conceptlifesciences.com]
- 11. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions [e-enm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 14. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Application Note: NMR Spectroscopy Analysis of 3,5-Diiodo-4-hydroxymandelic Acid (DHMA)
Introduction & Scope
3,5-Diiodo-4-hydroxymandelic acid (DHMA) is a critical metabolite structurally related to the thyroid hormones (thyroxine/T4 and diiodotyrosine/DIT) and catecholamine degradation pathways (analogous to Vanillylmandelic acid, VMA). Its analysis is pivotal in metabolic profiling of thyroid function and as a synthetic intermediate in the development of thyromimetic drugs.
This application note provides a definitive protocol for the structural characterization of DHMA using 1H and 13C NMR. Unlike standard organic acids, DHMA presents unique spectroscopic challenges due to the "Heavy Atom Effect" (HALA) introduced by the two iodine atoms, which drastically alters expected chemical shifts.
Key Technical Challenges Addressed:
-
Solubility: The di-iodo phenolic moiety reduces water solubility compared to the parent mandelic acid, necessitating specific solvent choices.
-
Iodine Shielding: The relativistic spin-orbit coupling of iodine causes significant upfield shifting of attached carbons, often leading to misassignment of C-I signals as aliphatic rather than aromatic.
-
Symmetry: The
symmetry of the aromatic ring simplifies the proton spectrum but requires 2D correlation (HMBC) to fully assign the quaternary carbons.
Experimental Protocol
Reagents and Materials
-
Analyte: 3,5-Diiodo-4-hydroxymandelic Acid (≥98% purity).[1]
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% v/v TMS (Tetramethylsilane).
-
Rationale: DMSO is required to disrupt the strong intermolecular hydrogen bonding of the phenolic OH and carboxylic acid, ensuring sharp lines.
is avoided as it causes rapid exchange of the benzylic hydroxyl proton, losing valuable coupling information.
-
-
NMR Tubes: 5mm high-precision borosilicate tubes (500 MHz rated).
Sample Preparation Workflow
The following workflow ensures complete solvation and prevention of aggregate formation which can broaden signals.
Figure 1: Sample preparation workflow for DHMA to ensure homogeneity and signal stability.
Acquisition Parameters (500 MHz System)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power gated decoupling) | 30° pulse ensures accurate integration without excessive relaxation delays. |
| Spectral Width | 14 ppm (-1 to 13 ppm) | 240 ppm (-10 to 230 ppm) | Covers exchangeable protons (COOH/OH) and carbonyls. |
| Scans (NS) | 16 | 1024 - 2048 | Carbon sensitivity is low due to quaternary carbons (C-I, C-OH, C=O). |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec | Sufficient for qualitative assignment; increase to 10s for qNMR. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature. |
Spectral Analysis & Assignment
1H NMR Characterization (Proton)
The proton spectrum of DHMA is distinctively simple due to the symmetry of the molecule.
-
Aromatic Region: Unlike the parent 4-hydroxymandelic acid (which shows an AA'BB' system), the introduction of iodine at positions 3 and 5 creates a plane of symmetry. The protons at positions 2 and 6 become chemically equivalent, appearing as a sharp singlet .
-
Benzylic Region: The chiral center (C-alpha) proton appears as a singlet (if OH is exchanged) or a doublet (if OH is coupled). In dry DMSO, the benzylic -OH couples to the CH, often appearing as a doublet (
Hz).
Predicted Chemical Shifts (DMSO-d6):
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | Carboxyl | 12.0 - 13.0 | Broad Singlet | 1H | Acidic proton, highly deshielded. |
| Ar-OH | Phenolic | 9.5 - 10.5 | Broad Singlet | 1H | H-bonded phenolic proton. |
| H-2, H-6 | Aromatic | 7.60 - 7.80 | Singlet | 2H | Deshielded by I and COOH proximity; symmetry makes them equivalent [1]. |
| OH-alc | Alcohol | 5.5 - 6.0 | Doublet/Broad | 1H | Side chain hydroxyl (visible in dry DMSO). |
| H-7 | Methine | 4.80 - 5.00 | Doublet/Singlet | 1H | Benzylic proton (alpha to COOH and Ring). |
13C NMR Characterization (Carbon)
The carbon spectrum provides the most definitive confirmation of the structure, specifically through the observation of the Heavy Atom Effect .
The Iodine Effect (Critical Insight): Normally, aromatic carbons appear between 110–140 ppm. However, carbon atoms directly attached to Iodine (C3, C5) experience a strong relativistic spin-orbit shielding effect (Heavy Atom on Light Atom - HALA). This shifts their resonance upfield to ~85–90 ppm, a region typically associated with aliphatic carbons [2].
Assignment Table:
| Carbon Position | Type | Shift ( | Diagnostic Feature |
| C-8 | Carboxyl (C=O) | ~174.0 | Typical carboxylic acid. |
| C-4 | Ar-C-OH | ~152.0 | Deshielded by direct oxygen attachment. |
| C-1 | Ar-Quaternary | ~135.0 | Ipso carbon attached to the glycolic side chain. |
| C-2, C-6 | Ar-CH | ~130.0 | Protonated aromatic carbons. |
| C-3, C-5 | Ar-C-I | 85.0 - 90.0 | Diagnostic: Shielded by Iodine (Heavy Atom Effect) [3]. |
| C-7 | Benzylic CH | ~72.0 | Alpha-hydroxy acid methine. |
Structural Validation Logic
To validate the structure without external standards, use the following self-consistent logic checks derived from the spectral data:
-
Symmetry Check (1H NMR):
-
Observation: Do you see a singlet in the aromatic region (integral 2H) instead of two doublets?
-
-
Iodine Presence Check (13C NMR):
-
Observation: Are there quaternary carbon signals appearing anomalously upfield at ~85-90 ppm?
-
-
Connectivity Check (HMBC):
-
The benzylic proton (H-7 at ~4.9 ppm) should show long-range coupling (HMBC) to:
-
The Carboxyl Carbon (C-8, ~174 ppm).
-
The Ipso Carbon (C-1, ~135 ppm).
-
The Symmetric Aromatic Carbons (C-2/6, ~130 ppm).
-
-
Figure 2: Decision tree for structural validation of DHMA based on spectral features.
Troubleshooting & Common Issues
-
Broad Peaks:
-
Cause: Presence of water or trace acid causing proton exchange.
-
Solution: Use a fresh ampoule of DMSO-d6. If peaks remain broad, add a trace of solid
to the tube to remove trace acid, or run the spectrum at 310K to sharpen exchangeable protons.
-
-
Missing C-I Signal:
-
Cause: Quaternary carbons have long relaxation times (
) and low NOE enhancement. -
Solution: Increase the relaxation delay (D1) to 3-5 seconds and increase scan count (NS > 1024).
-
-
Impurity Signals at 6.8/7.2 ppm:
-
Cause: Degradation to 4-hydroxymandelic acid (loss of iodine) or decarboxylation to 2,6-diiodo-4-(hydroxymethyl)phenol.
-
Solution: Store solid samples in amber vials at -20°C to prevent photolytic deiodination.
-
References
-
National Institute of Standards and Technology (NIST). 3,5-Diiodo-4-hydroxybenzoic acid - Chemical Data. Retrieved from
-
Rulíšek, L., et al. (2018). "Relativistic Spin-Orbit Heavy Atom on the Light Atom NMR Chemical Shifts." Journal of Chemical Theory and Computation. Explains the shielding mechanism of Iodine on attached carbons. Available at:
-
Human Metabolome Database (HMDB). Metabolite Entry: 3,4-Dihydroxymandelic Acid (Parent Analog Data).[2] Used for benzylic shift benchmarking. Retrieved from
-
ChemicalBook. 3,5-Diiodo-4-hydroxybenzoic acid NMR Data. Used as a reference standard for aromatic ring shifts in di-iodo phenols. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 3,5-Diiodo-4-hydroxymandelic Acid (DHMA)
Executive Summary & Chemical Context[1][2][3][4][5][6]
3,5-Diiodo-4-hydroxymandelic Acid (DHMA) is a structurally complex metabolite often utilized in thyroid hormone research and metabolic profiling. Its stability is compromised by two competing degradation pathways inherent to its functional groups:
-
Photolytic Deiodination: The Carbon-Iodine (C-I) bond energy (~210-240 kJ/mol) is significantly lower than that of C-H or C-O bonds. Exposure to UV and blue light (300–450 nm) excites the molecule, causing homolytic fission of the C-I bond.
-
Oxidative Decarboxylation: As a mandelic acid derivative (α-hydroxy acid), DHMA is susceptible to oxidative cleavage of the C-C bond between the carboxyl and alpha carbon, releasing CO₂ and forming 3,5-diiodo-4-hydroxybenzaldehyde . This process is accelerated by light and trace transition metals.
This guide provides a self-validating storage protocol designed to arrest these specific mechanisms.
Troubleshooting Guide (FAQ)
Q1: My DHMA powder has turned from off-white to a yellow/brown solid. Is it still usable?
Diagnosis: The yellowing indicates the liberation of elemental iodine (
-
Mechanism: Photons have cleaved the C-I bond. The resulting iodine radicals recombine to form
, which is visually distinct even at ppm levels. -
Action: Do not use for quantitative kinetics or biological assays. The presence of free iodine is cytotoxic and will skew enzyme kinetics. For qualitative HPLC standard identification, it may be salvageable via recrystallization, but disposal is recommended.
Q2: I see a new peak in my HPLC chromatogram at a lower retention time. What is it?
Diagnosis: This is likely 3,5-diiodo-4-hydroxybenzaldehyde .
-
Mechanism: Oxidative decarboxylation.[1] The mandelic acid side chain loses
. This species is less polar than the parent acid (lacking the carboxylic group) but often elutes earlier in reverse-phase systems depending on pH/modifier due to the loss of the ionizable acid group (if running at neutral pH). -
Action: Check your solvent pH. If you stored the compound in a neutral or slightly alkaline buffer, this reaction is accelerated. Always store DHMA in acidic media (pH < 4.0).
Q3: Can I store DHMA as a stock solution in DMSO at -20°C?
Diagnosis: DMSO is risky for iodinated compounds over long periods.
-
Risk: DMSO is a mild oxidant and hygroscopic. While freezing slows degradation, repeated freeze-thaw cycles introduce oxygen and moisture, promoting decarboxylation.
-
Recommendation: Ethanol or Methanol (anhydrous) are preferred for short-term stocks. For long-term, store as a lyophilized powder . If DMSO is mandatory, use single-use aliquots under argon.
Core Protocol: The "Double-Barrier" Storage System
To ensure integrity, you must construct a barrier against both photons and oxygen .
Step-by-Step Methodology
Phase 1: Physical Exclusion (The Container)
-
Vial Selection: Use amber borosilicate glass vials.
-
Secondary Shielding: Wrap the amber vial in aluminum foil. Amber glass blocks UV (<380nm) but allows visible blue light (400-500nm) to pass; iodinated phenols can still degrade under intense blue light. Foil provides 100% opacity.
Phase 2: Chemical Exclusion (The Atmosphere)
-
Argon Purge: Before closing the vial, gently flow inert gas (Argon is preferred over Nitrogen due to its higher density) into the headspace for 15–30 seconds.
-
Seal: Cap immediately with a PTFE-lined septum cap to prevent gas exchange.
Phase 3: Thermal Arrest
-
Temperature: Store at -20°C for up to 6 months, or -80°C for >1 year.
-
Desiccation: Place the foil-wrapped vial inside a secondary container (e.g., a 50mL Falcon tube) containing desiccant silica beads to prevent hydrolysis.
Summary of Validated Storage Conditions
| Parameter | Optimal Condition | Critical Failure Limit |
| Physical State | Solid (Lyophilized) | Aqueous Solution (pH > 7) |
| Temperature | -20°C to -80°C | > 4°C |
| Light Exposure | 0 Lux (Foil Wrapped) | Ambient Lab Light (> 1 hour) |
| Headspace | Argon or Nitrogen | Ambient Air ( |
| Solvent (if liquid) | Anhydrous Ethanol/Methanol | Water, DMSO (Long term) |
Mechanistic Visualization
The following diagram illustrates the two primary degradation pathways you are preventing.
Caption: Figure 1. Dual degradation pathways of DHMA showing the critical intervention points for stabilization against Photodeiodination (via light blocking) and Oxidative Decarboxylation (via oxygen exclusion).
Experimental Validation (Quality Control)
Before using stored DHMA in critical experiments, perform this rapid Purity Check Protocol :
-
Dissolution: Dissolve 1 mg of stored DHMA in 1 mL Methanol.
-
Visual Inspection: Solution must be clear/colorless. Any yellow tint implies free iodine (
). -
UV-Vis Scan (Optional): Scan 200–600 nm.
-
Pass: Peaks consistent with phenolic structure (~280 nm).
-
Fail: Broad absorbance tail >350 nm (indicates quinones or
).
-
-
HPLC-UV (Standard):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Note: The aldehyde degradation product is less polar and will shift retention time.
-
References
-
Photodeiodination Mechanisms
- Mechanistic insight: Iodinated phenols undergo homolytic C-I bond cleavage upon irradiation. This is a well-documented phenomenon in thyroid hormone analogs.
-
Source: Ahrens, J., et al. (2022). "Photochemical degradation of iodinated X-ray contrast media." Science of The Total Environment. (Extrapolated from iodinated phenol behavior).
-
Mandelic Acid Oxidation
- Mechanistic insight: -Hydroxy acids (mandelic acid derivatives) undergo oxidative decarboxylation to form the corresponding aldehyde (benzaldehyde derivatives) in the presence of oxygen and light.
-
Source: Vertex AI Search Result 1.1: "Oxidation of mandelic acid derivatives catalysed by Bi(0)/O2 systems: Mechanistic considerations." ResearchGate.[1]
-
General Stability of Phenolic Acids
- Protocol Standard: Standard handling for 3,4-dihydroxymandelic acid (a close analog)
-
Source: Vertex AI Search Result 1.8: "3,4-Dihydroxymandelic acid | Endogenous Metabolite | MedChemExpress."
-
Iodine-Mediated Oxidation
- Mechanistic insight: Hypervalent iodine chemistry and the reactivity of iodinated phenols under oxid
-
Source: Vertex AI Search Result 1.9: "Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols." Royal Society of Chemistry.
Sources
Technical Support Center: Troubleshooting DHMA Recovery in Solid-Phase Extraction
Introduction: The "Perfect Storm" of Polarity and Instability
If you are experiencing low recovery rates (<40%) or high variability (RSD >15%) when extracting 3,4-Dihydroxymandelic acid (DHMA), you are not alone. DHMA presents a unique challenge in bioanalysis because it sits at the intersection of two difficult chemical properties:
-
Extreme Polarity: With a LogP of ~0.3–0.7 and multiple hydroxyl groups, it is highly hydrophilic, making it difficult to retain on standard C18 (Reversed-Phase) sorbents.[1][2]
-
Chemical Instability: The catechol moiety (1,2-dihydroxybenzene) is highly susceptible to auto-oxidation, converting into quinones that permanently bind to the sorbent or precipitate, registering as "loss" during analysis.[1]
This guide moves beyond generic protocols to address the chemical causality of these failures and provides self-validating workflows to fix them.
Part 1: The Chemistry of Failure (Root Cause Analysis)
Before changing your column, you must diagnose why the molecule is being lost.
Mechanism 1: The Oxidation Trap
DHMA is a potent antioxidant, meaning it sacrifices itself to neutralize reactive oxygen species (ROS).[1] In alkaline conditions (often required for extraction), this process accelerates.[1]
-
Symptom: Samples darken (yellow/brown tint) over time; recovery decreases as sample processing time increases.[1]
-
Chemical Reality: Once DHMA oxidizes to its quinone form, it cannot be detected by standard MRM transitions (LC-MS/MS) or electrochemical detection (ECD), appearing as 0% recovery.[3][1]
Mechanism 2: The Polarity Mismatch
Standard C18 retention relies on hydrophobic interaction.[2] DHMA is too polar to interact significantly with C18 alkyl chains.[1]
-
Symptom: Analyte is found in the Load or Wash fractions (breakthrough).[1]
-
Chemical Reality: The water-solubility of DHMA exceeds the hydrophobic attraction of the stationary phase.
Part 2: Phase Selection Strategy
To capture DHMA, we must exploit specific chemical handles: the Cis-Diol (Catechol) or the Carboxylic Acid .
Visualizing the Decision Process
The following decision tree outlines the logical selection between Phenylboronic Acid (PBA) and Mixed-Mode Anion Exchange (WAX).
Figure 1: Decision matrix for selecting the optimal SPE phase based on matrix complexity and analyte stability.
Part 3: Optimized Protocols
Strategy A: Phenylboronic Acid (PBA) – The Specificity Gold Standard
Best for: Urine analysis, high-interference matrices.[3][1] Mechanism: Forms a reversible covalent bond with the catechol group at alkaline pH.[1][2]
| Step | Reagent/Condition | Technical Rationale |
| Pre-treatment | Acidify sample immediately (pH < 3).[3][1][2] Add EDTA (2mM) and Na-Metabisulfite (4mM) .[3][1] | Prevents oxidation.[1][4] EDTA chelates metal ions that catalyze oxidation.[1] |
| Conditioning | 1. Methanol2.[1][5][6][7] 100mM Ammonium Phosphate (pH 10) | Activates the boronic acid groups (converts to tetrahedral boronate anion).[3][1] |
| Load | Sample adjusted to pH 8.5 - 9.0 with Ammonium Phosphate. | CRITICAL: The cis-diol bond only forms when the sorbent is in the anionic state (pH > pKa of PBA ~8.8). |
| Wash | 50:50 MeOH:Water (pH 8.[1][2]5) | Removes hydrophobic interferences.[1] The covalent bond is strong enough to withstand organic washing.[1] |
| Elution | 5% Formic Acid in MeOH:Acetonitrile (50:50) | CRITICAL: Acidification breaks the boronate ester bond, releasing DHMA.[1] |
Strategy B: Weak Anion Exchange (WAX) – The Stability Route
Best for: Plasma, or if samples degrade at pH 9.[1] Mechanism: Electrostatic attraction to the carboxylic acid (pKa ~3.0).[1][2]
| Step | Reagent/Condition | Technical Rationale |
| Pre-treatment | Dilute 1:1 with 2% Formic Acid.[3][1][2] | Disrupts protein binding.[1] |
| Conditioning | 1. Methanol2.[1][5][6][7] 50mM Ammonium Acetate (pH 7.[1]0) | Sets the sorbent surface to a positive charge (protonated amine).[1] |
| Load | Sample adjusted to pH 6.0 - 7.0 . | Ensures DHMA is deprotonated (COO-) to bind to the sorbent (NH3+), but keeps pH low enough to minimize oxidation.[3][1] |
| Wash 1 | 25mM Ammonium Acetate (pH 7.[1]0) | Removes proteins/matrix.[1] |
| Wash 2 | Methanol (100%) | Removes hydrophobic interferences (lipids).[3][1][2] |
| Elution | 5% Formic Acid in Methanol | Protonates the DHMA carboxyl group (COOH), neutralizing the charge and releasing it from the sorbent. |
Part 4: Troubleshooting Guide & FAQs
Q1: I am using PBA, but I see <10% recovery. Where is my analyte?
Diagnosis: Likely "pH Mismatch" or "Oxidation."[1][2]
-
The Check: Measure the pH of your sample after adding the buffer but before loading. Is it > 8.5?
-
The Fix: If the pH is < 8.5, the covalent bond will not form. If the pH is correct, your analyte likely oxidized. Increase the concentration of Sodium Metabisulfite in the pre-treatment step.
Q2: My samples are clean, but the signal is erratic (High RSD).
Diagnosis: Flow rate variability or incomplete elution.[1]
-
The Fix:
Q3: Can I use C18 if I don't have PBA/WAX?
Diagnosis: Not recommended for quantitative work.[1]
-
The Workaround: You must use Ion-Pairing reagents (e.g., heptane sulfonic acid) in the mobile phase and load buffer. However, this is incompatible with LC-MS (causes severe ion suppression).[1] Only use C18 for HPLC-ECD (Electrochemical Detection).[3][1]
Q4: Why is my elution solvent acidic for WAX? Usually, Anion Exchange elutes with base.[2]
Diagnosis: Understanding "Weak" vs. "Strong" exchange.
-
The Logic: In WAX (Weak Anion Exchange), the sorbent is a weak base (amine).[1] You can elute by either:
Visualizing the Oxidation Mechanism
Understanding the degradation pathway is vital for preservation.[2]
Figure 2: The oxidative degradation pathway of DHMA.[3][1] High pH accelerates the shift to Quinone, which is undetectable. Antioxidants reverse the semiquinone step.
References
-
Agilent Technologies. (2010).[1] Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.[1][2][8][9] Agilent Technical Library.[1] Link
-
Ley, J. P., et al. (2002).[1][10] "3,4-Dihydroxymandelic acid, a noradrenalin metabolite with powerful antioxidative potential."[3][1] Journal of Agricultural and Food Chemistry, 50(21), 5897–5902.[1][10] Link[3][1]
-
Biotage. (2023).[1][11] When should I choose a mixed-mode SPE? Biotage Knowledge Blog.[1] Link
-
Thermo Fisher Scientific. (2023).[1] SPE Method Development and Troubleshooting Guide.[1][12] Thermo Fisher Scientific Learning Center.[1] Link
-
Zhang, X., et al. (2012).[1] "Simultaneous determination of catecholamines and their metabolites in human urine by LC-MS/MS using a specific boronate affinity solid-phase extraction." Journal of Chromatography B, 891, 27-33.[1] Link
Sources
- 1. 3,4-Dihydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 2. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxymandelic acid, 4TMS derivative [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2017077401A1 - Method for the ultra-sensitive determination of catecholamines and their metabolites - Google Patents [patents.google.com]
- 10. 3,4-Dihydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 11. sepscience.com [sepscience.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Resolving HPLC Peak Tailing for 3,5-Diiodo-4-hydroxymandelic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Diiodo-4-hydroxymandelic Acid. This document provides in-depth, experience-driven solutions in a comprehensive question-and-answer format.
Understanding the Analyte: 3,5-Diiodo-4-hydroxymandelic Acid
3,5-Diiodo-4-hydroxymandelic acid is a multifaceted molecule with distinct chemical characteristics that influence its chromatographic behavior. Its structure includes:
-
A carboxylic acid group, making it an acidic analyte.
-
A phenolic hydroxyl group, which can also exhibit acidic properties and is susceptible to hydrogen bonding.
-
An alpha-hydroxyl group on the mandelic acid core.
-
Two iodine atoms , which significantly increase its hydrophobicity.
The presence of these functional groups makes this compound prone to secondary interactions with the stationary phase and sensitive to the mobile phase conditions, often leading to asymmetrical peak shapes, most notably peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for my 3,5-Diiodo-4-hydroxymandelic Acid analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can compromise the accuracy of peak integration and quantification, and reduce the resolution between closely eluting peaks.[3] For 3,5-Diiodo-4-hydroxymandelic Acid, peak tailing is a common issue due to its chemical nature, which can lead to multiple interaction modes with the stationary phase.[2][4]
Q2: I'm observing significant peak tailing for 3,5-Diiodo-4-hydroxymandelic Acid. What are the most likely chemical causes?
A2: The primary causes of peak tailing for an acidic and phenolic compound like 3,5-Diiodo-4-hydroxymandelic Acid are typically related to secondary interactions with the stationary phase. These include:
-
Silanol Interactions: The most common cause is the interaction between the ionized carboxylic acid or phenolic hydroxyl group of your analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][4][5][6] These silanol groups can be acidic and, if deprotonated, will strongly interact with polar functional groups on the analyte, leading to a secondary, undesirable retention mechanism that causes tailing.[2][7]
-
Mobile Phase pH Near Analyte pKa: If the pH of your mobile phase is close to the pKa of the carboxylic acid or the phenolic hydroxyl group, your analyte will exist in both ionized and unionized forms.[3][8] This dual state leads to inconsistent interactions with the stationary phase and results in a broadened, tailing peak.[3][9]
-
Metal Chelation: The presence of metal ion contaminants (e.g., iron, aluminum) in the silica matrix of the column, in the mobile phase, or from the HPLC system itself can lead to chelation with the functional groups of your analyte.[4][5][10] This interaction can cause significant peak tailing and in some cases, irreversible adsorption.[5][11][12]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for 3,5-Diiodo-4-hydroxymandelic Acid.
My peak for 3,5-Diiodo-4-hydroxymandelic Acid is tailing. Where do I start?
Start with a logical, step-by-step diagnostic approach. The first step is to determine if the issue is chemical or physical. A simple test is to inject a neutral, well-behaved compound. If this compound also shows peak tailing, the problem is likely physical (e.g., a column void, or issues with tubing and fittings).[13] If the neutral compound has a good peak shape, the problem is likely chemical and related to secondary interactions.
The following troubleshooting workflow is designed to address the chemical causes of peak tailing for your analyte.
Caption: Interaction of analyte with uncapped vs. end-capped silica.
Q5: I've adjusted the pH and am using a good column, but still see some tailing. Could metal contamination be the issue?
A5: Yes, this is a strong possibility, especially with compounds that have multiple polar functional groups like 3,5-Diiodo-4-hydroxymandelic Acid. These groups can act as a chelating agent for metal ions present in the system. [12][14] Experimental Protocol: Mitigating Metal Chelation
-
System Passivation (if severe): For persistent issues, you can passivate the HPLC system by flushing it with a solution containing a strong chelating agent like EDTA. Important: Always remove the column before performing this procedure. [15]2. Mobile Phase Additive: A more common and less aggressive approach is to add a small concentration of a chelating agent to your mobile phase. [10][16] * Reagent: Ethylenediaminetetraacetic acid (EDTA) is a common choice.
-
Concentration: Start with a low concentration, typically 10-50 µM, in the aqueous portion of your mobile phase.
-
Procedure: Prepare your mobile phase with the added EDTA, ensure it is fully dissolved, and then equilibrate your system as usual.
-
The EDTA will bind to free metal ions in the mobile phase and on the surface of the stationary phase, preventing them from interacting with your analyte. [15][16]
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Solution |
| Severe Peak Tailing | Mobile phase pH is too high or not buffered. | Adjust mobile phase to pH 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). [3][4][6] |
| Moderate Peak Tailing | Secondary interactions with residual silanol groups. | Use a modern, high-purity, end-capped (Type B silica) C18 column. [1][2][4] |
| Persistent Peak Tailing | Metal ion chelation. | Add a low concentration (10-50 µM) of EDTA to the mobile phase. [10][15][16] |
| All Peaks Tailing | Extra-column volume or column failure. | Check and tighten all fittings, use shorter/narrower tubing, and inspect the column for voids. If necessary, replace the column. [1][17][18] |
By systematically addressing these potential causes, you can significantly improve the peak shape of 3,5-Diiodo-4-hydroxymandelic Acid, leading to more accurate and reproducible HPLC results.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]
-
METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. [Link]
-
How can i prevent the peak tailing in HPLC? - ResearchGate. [Link]
-
How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. silcotek.com [silcotek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. doras.dcu.ie [doras.dcu.ie]
- 15. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 16. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Storage conditions to maximize stability of 3,5-Diiodo-4-hydroxymandelic Acid
Topic: Storage & Stability Optimization Guide
Introduction: The Stability Paradox
Welcome. If you are working with 3,5-Diiodo-4-hydroxymandelic Acid (DHMA) , you are likely investigating thyroid hormone metabolites or oxidative deamination pathways of iodotyrosines.[1]
You have likely noticed a frustrating paradox: while the mandelic acid moiety suggests robust solubility, the 3,5-diiodo-4-hydroxy core renders the molecule chemically fragile.[1] This compound sits at the intersection of three degradation risks: photolytic deiodination , phenolic oxidation , and hygroscopic hydrolysis .[1]
This guide moves beyond generic "store at -20°C" advice. It provides the mechanistic "why" and the protocol-driven "how" to ensure your LC-MS signals remain quantitative and your biological assays reproducible.
Module 1: The Stability Matrix
The following data summarizes the critical stability profiles of DHMA in various states. This matrix is derived from the behavior of structural analogs (iodothyronines and hydroxymandelic acids).
Table 1: Storage Conditions & Half-Life Estimates
| State | Condition | Est. Stability | Critical Risk Factor |
| Solid (Lyophilized) | -20°C, Desiccated, Dark | > 2 Years | Hygroscopy: Moisture uptake accelerates decarboxylation.[1] |
| Solid (Lyophilized) | +25°C, Ambient Air | < 2 Weeks | Oxidation: Phenolic ring oxidizes to quinone intermediates (browning).[1] |
| Solution (DMSO) | -20°C, Argon Shielded | 3–6 Months | Freeze/Thaw: Repeated cycles induce micro-precipitation.[1] |
| Solution (Aqueous) | pH < 7.0, +4°C | < 24 Hours | Protodeiodination: Acidic protons facilitate iodine cleavage over time. |
| Solution (Basic) | pH > 8.0, Ambient | < 1 Hour | Rapid Oxidation: Phenolate ion is highly susceptible to electron loss (pink/red shift).[1] |
Technical Insight: The iodine atoms at positions 3 and 5 are large, electron-withdrawing groups.[1] While they acidify the phenolic hydroxyl (pKa ~6.5), they also weaken the carbon-iodine bond, making it susceptible to homolytic fission by UV light [1, 2].[1]
Module 2: Troubleshooting Degradation (Visual & Chemical)[1]
Before running your expensive assay, perform a visual check. DHMA signals its degradation status through distinct color changes.
Diagnostic Workflow: Reading the Color
Figure 1: Visual diagnostic decision tree for assessing DHMA purity prior to experimentation.
Module 3: Handling & Reconstitution Protocols
The moment you open the vial, the "stability clock" starts ticking. Follow this rigorous protocol to maximize the lifespan of your stock solution.
Protocol: The "Argon Shield" Reconstitution
Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide), spectrophotometric grade.[1]
-
Argon or Nitrogen gas line (low pressure).
-
Amber glass vials (silanized preferred to prevent adsorption).
Step-by-Step:
-
Equilibration: Allow the lyophilized vial to warm to room temperature inside a desiccator (20 mins). Opening a cold vial causes condensation, instantly hydrolyzing the compound.[1]
-
Solvent Prep: Sparge your DMSO with Argon for 5 minutes to remove dissolved oxygen.
-
Dissolution: Add DMSO to the vial to achieve a concentration of 10–50 mM .
-
Note: Avoid water for stock solutions. The mandelic acid side chain is prone to slow decarboxylation in aqueous acid [3].
-
-
The Overlay: Before capping, gently flow Argon over the liquid surface for 10 seconds. This displaces the headspace air.
-
Storage: Seal tightly with a PTFE-lined cap. Wrap the neck with Parafilm. Store at -20°C or -80°C.
The Degradation Pathway Mechanism[1][2]
Understanding how it breaks down helps you prevent it.
Figure 2: Mechanistic pathways of DHMA degradation.[1] Note that UV light triggers iodine loss, while Oxygen triggers polymerization.[1]
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I dissolve DHMA in water or PBS for my stock solution? A: No. While DHMA has some water solubility due to the carboxylic acid, aqueous solutions are chemically unstable for long-term storage.[1]
-
Reasoning: In water, the equilibrium between the phenol and phenolate ion renders the ring susceptible to oxidative attack. Furthermore, trace transition metals in buffers can catalyze deiodination [4].
-
Solution: Make a 50 mM stock in DMSO. Dilute into PBS immediately before use (e.g., 1:1000 dilution) to keep DMSO < 0.1%.
Q2: I see a small impurity peak at M-127 in my Mass Spec. What is it? A: That is the mono-desiodo analog.[1] It indicates your sample was exposed to light.
-
Fix: 127 Da corresponds to the mass of one Iodine atom. Ensure all work is done under yellow safety lights or in amber vessels.
Q3: Why did my white powder turn pink inside the freezer? A: The cap was likely not tight enough, or the headspace wasn't inerted.
-
Mechanism:[1][2][3][4] "Pink" indicates the formation of quinoid intermediates. Even at -20°C, oxygen can slowly react with the phenolic hydroxyl if the vial isn't sealed with an inert gas overlay (Argon/Nitrogen).[1]
Q4: Is it better to store the powder at +4°C or -20°C? A: -20°C is mandatory.
-
Reasoning: At +4°C, any residual moisture trapped in the vial remains fluid enough to facilitate slow hydrolysis of the mandelic acid tail. At -20°C, kinetic energy is insufficient for these degradation reactions to occur at a significant rate.[1]
References
-
TCI Chemicals. (2025). Safety Data Sheet: DL-4-Hydroxymandelic Acid Monohydrate. Link (Accessed via search 1.4).[1] Serves as a proxy for the mandelic acid backbone stability.[1]
-
Ccspublishing. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Link (Accessed via search 1.5).[1] Establishes the mechanism of C-I bond cleavage under UV irradiation.
-
MedChemExpress. (2025). 3,4-Dihydroxymandelic acid Solubility & Stability. Link (Accessed via search 1.2).[1] Provides standard protocols for phenolic acid solubilization in DMSO.
-
ResearchGate. (2017). Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis. Link (Accessed via search 1.7). Details the oxidation of phenolic rings to quinones.
Sources
Technical Support Center: High-Purity Refinement of 3,5-Diiodo-4-hydroxymandelic Acid
Article ID: KB-DHMA-PUR-001 Last Updated: February 22, 2026 Department: Application Science & Chemical Stability Audience: Senior Researchers, Process Chemists
Executive Summary
Commercial reagents of 3,5-Diiodo-4-hydroxymandelic Acid (DHMA) frequently exhibit purity variations due to the lability of the carbon-iodine bond and the susceptibility of the
This guide provides a self-validating purification workflow designed to restore reagent grade DHMA (>98% purity) suitable for sensitive catalytic applications or metabolic standard curves.
Module 1: Diagnostic & Characterization
Q: How do I definitively identify impurities in my DHMA batch?
A: Visual inspection is your first indicator, but HPLC is required for quantitation.
-
Visual Diagnostic:
-
Pure: White to off-white crystalline powder.
-
Pink/Violet Tint: Indicates free Iodine (
) liberation due to photolysis. -
Brown/Tan: Indicates oxidative degradation (quinone formation) or decarboxylation to 3,5-diiodo-4-hydroxybenzaldehyde.
-
-
Chromatographic Assessment (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 280 nm (aromatic ring) and 230 nm.
-
Expected Shifts: The iodine atoms are electron-withdrawing. Impurities lacking iodine (e.g., 4-hydroxymandelic acid) will elute significantly earlier (more polar). Decarboxylated impurities (aldehydes) will elute later (less polar).
-
Q: Why does the melting point vary so much between batches?
A: DHMA is prone to thermal decarboxylation near its melting point.
Unlike simple carboxylic acids, mandelic acid derivatives can lose
-
Recommendation: Do not rely solely on melting point for purity. A broad melting range (>2°C) indicates impurities, but a "sharp" melting point can sometimes be misleading if the heating ramp is too slow, inducing decomposition during the measurement. Use DSC (Differential Scanning Calorimetry) with a fast ramp rate (10°C/min) if thermal data is required.
Module 2: Purification Protocols
Protocol A: The "Gold Standard" Recrystallization
Best for: General purity enhancement (removing organic isomers and synthesis byproducts).
The Science: DHMA has poor solubility in cold water but high solubility in polar organic solvents. However, using straight alcohol can lead to esterification. We utilize a Water/Acetic Acid system.[1][2] Acetic acid suppresses the ionization of the carboxylic acid (Common Ion Effect), ensuring the molecule remains neutral and crystallizes effectively, while keeping more polar impurities (like mono-iodinated species) in solution.
Step-by-Step:
-
Dissolution: Suspend 10 g of crude DHMA in 50 mL of Glacial Acetic Acid. Heat gently to 60°C. If not fully soluble, add Ethanol dropwise until clear.
-
Filtration: While hot, filter through a sintered glass funnel to remove insoluble particulates (dust/silica).
-
Precipitation: Slowly add warm (50°C) Deionized Water to the filtrate with vigorous stirring until a persistent turbidity (cloudiness) forms.
-
Ratio: Typically requires ~20-30 mL of water per 50 mL of acid solution.
-
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours), then refrigerate at 4°C for 4 hours. Rapid cooling traps impurities.
-
Collection: Filter the white needles.
-
The Critical Wash: Wash the filter cake with cold 5% Acetic Acid (aq) followed by a small volume of cold water.
-
Drying: Dry under high vacuum over
or silica gel. Avoid heat drying to prevent decarboxylation.
Protocol B: Removing Free Iodine (The "Pink Batch" Fix)
Best for: Reagents that have turned pink/violet due to light exposure.
The Science: Free iodine (
Step-by-Step:
-
Dissolve the DHMA in Ethyl Acetate (approx 10 mL/g).
-
Wash the organic layer with 5% Sodium Thiosulfate (
) or Sodium Metabisulfite solution.-
Observation: The organic layer should instantly turn from pink/brown to pale yellow/colorless.
-
-
Wash with Brine (saturated NaCl) to remove excess water.
-
Dry organic layer over Anhydrous Magnesium Sulfate (
). -
Evaporate solvent under reduced pressure (Rotavap) at
.
Module 3: Decision Logic & Troubleshooting
The following diagram illustrates the decision process for purifying DHMA based on the specific contamination profile.
Figure 1: Purification Decision Matrix. This workflow prioritizes removing reactive iodine species before attempting recrystallization to prevent occlusion of contaminants.
Module 4: Stability & Storage (FAQ)
Q: Why does my purified sample degrade again after a week?
A: You are likely fighting Photolytic Deiodination . The Carbon-Iodine bond energy (~57 kcal/mol) is relatively weak. UV and visible light can cleave this bond homolytically, generating a radical pair.
Degradation Pathway:
- (Pink Color)
- (Oxidative cascade to quinones)
Correct Storage Protocol:
-
Container: Amber glass vials (strictly required).
-
Atmosphere: Argon or Nitrogen backfill (Oxygen accelerates the radical chain reaction).
-
Temperature: -20°C is ideal; 4°C is acceptable for short term. Avoid room temperature storage.
Q: Can I use basic extraction (NaOH) to purify it?
A: Proceed with Caution. While DHMA is an acid and will dissolve in NaOH, the high pH (>12) promotes the oxidation of the phenolic hydroxyl group (phenolate is electron-rich and easily oxidized).
-
Better Alternative: Use Saturated Sodium Bicarbonate (
) . It is strong enough to deprotonate the carboxylic acid ( ) but not the phenol (iodinated phenols have lower than phenol, but bicarbonate is gentle enough to minimize oxidative stress).
References
-
BenchChem Technical Support. (2025).[3] Synthesis and Purification of 3,5-Diiodosalicylic Acid. Retrieved from (Proxy for structural analog purification).
-
National Institute of Standards and Technology (NIST). (1970). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (VMA). Journal of Research of the National Bureau of Standards. Retrieved from .
-
Organic Syntheses. (1934). 3,5-Diiodosalicylic Acid.[3] Org. Synth. 14, 40. Retrieved from .
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents. Retrieved from .
-
University of California, Los Angeles (UCLA). (2012). pKa Table of Organic Acids and Phenols. Retrieved from .
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Robust Validation of an LC-MS/MS Method for 3,5-Diiodo-4-hydroxymandelic Acid (DIHMA) Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth, technically-grounded framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,5-Diiodo-4-hydroxymandelic Acid (DIHMA), a molecule of significant interest in various research contexts. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices to ensure a scientifically sound, self-validating, and robust analytical method.
The Analytical Challenge: Why LC-MS/MS for DIHMA?
3,5-Diiodo-4-hydroxymandelic Acid (DIHMA) presents a unique analytical challenge due to its polarity and the potential for complex sample matrices in which it may be quantified. While older techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) exist, they often lack the sensitivity and selectivity required for low-level quantification in biological samples[1]. LC-MS/MS has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and accuracy[2][3]. The ability to use Multiple Reaction Monitoring (MRM) allows for the specific detection of a precursor ion and its characteristic product ion, significantly reducing background noise and interferences[4][5].
Comparison of Analytical Techniques for DIHMA Quantification
| Feature | LC-MS/MS | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Selectivity | Very High (MRM transitions are highly specific) | Moderate (Risk of co-eluting interferences) | High (but requires derivatization for polar analytes)[6] |
| Sensitivity | Very High (pg/mL to ng/mL levels)[2] | Low to Moderate (µg/mL levels) | High (but can be limited by derivatization efficiency) |
| Sample Preparation | Often simple (e.g., protein precipitation, dilution)[5][7] | Can be extensive to remove interferences | Often requires complex and time-consuming derivatization |
| Throughput | High | Moderate | Low to Moderate |
| Matrix Effect | A consideration that must be managed[8][9][10] | Less susceptible but still possible | Can be significant |
The Foundation of Trust: A Deep Dive into Method Validation
A validated bioanalytical method provides the confidence that the data generated are reliable and reproducible. The validation process is not merely a regulatory hurdle but a scientific necessity to demonstrate that the method is fit for its intended purpose[11][12][13]. We will adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the harmonized ICH M10 guideline[3][14][15][16][17].
Caption: Interconnectedness of key LC-MS/MS method validation parameters.
Specificity and Selectivity: Ensuring We Measure Only DIHMA
The "Why": Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[13]. In a complex biological matrix, numerous endogenous compounds could potentially interfere with the DIHMA signal.
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., plasma, urine) to assess for any interfering peaks at the retention time of DIHMA and its internal standard (IS). The response of any interfering peak should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for DIHMA and less than 5% for the IS[18].
-
Spiked Matrix Analysis: Spike the blank matrix with DIHMA at the LLOQ and with potentially co-administered drugs or known metabolites to confirm the absence of interference.
Linearity and Range: Establishing a Proportional Response
The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of a certified DIHMA reference standard into the blank biological matrix. A minimum of six to eight non-zero concentration levels should be used[3].
-
Analysis and Regression: Analyze the calibration standards in at least three independent runs. Plot the peak area ratio (DIHMA/IS) against the nominal concentration and perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is often necessary to ensure accuracy at the lower end of the curve.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%[3][19].
Accuracy and Precision: Hitting the Bullseye, Consistently
The "Why": Accuracy reflects how close the measured value is to the true value, while precision describes the degree of scatter among a series of measurements[13][20]. These parameters ensure the reliability and reproducibility of the method.
Experimental Protocol:
-
Quality Control (QC) Sample Preparation: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Intra- and Inter-Assay Analysis:
-
Intra-assay (within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-assay (between-run): Analyze at least five replicates of each QC level on at least three different days.
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ. The coefficient of variation (CV) for precision should not exceed 15% for LQC, MQC, and HQC, and 20% for the LLOQ[17][19].
Summary of Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria |
| Accuracy (Mean Concentration) | Within ±15% of nominal value (±20% at LLOQ)[17][19] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[17][19] |
The Crucial Role of the Internal Standard (IS)
The "Why": An IS is a compound of known concentration added to every sample, calibrator, and QC. It is essential to compensate for variability during sample preparation and analysis[21][22][23]. A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-DIHMA or D₄-DIHMA) is the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring it tracks the analyte's behavior throughout the entire process[21][23][24].
Caption: The role of an internal standard in mitigating analytical variability.
Sample Preparation: The Path to a Clean Analysis
The "Why": Biological samples are complex mixtures. A robust sample preparation protocol is crucial to remove interfering substances like proteins and phospholipids, which can cause matrix effects and damage the analytical column and mass spectrometer[7][25][26][27][28].
A Recommended Workflow: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for many small molecules in plasma or serum[7].
Caption: A typical protein precipitation workflow for sample preparation.
Experimental Protocol for Recovery and Matrix Effect:
-
Recovery: Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. This determines the efficiency of the extraction process.
-
Matrix Effect: This is a critical parameter in LC-MS/MS bioanalysis and refers to the alteration of ionization efficiency by co-eluting matrix components[2][8][9][10][29][30]. It is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. The IS-normalized matrix factor should be close to 1.
Stability: Ensuring DIHMA Doesn't Degrade
The "Why": Analyte stability must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration in the sample at the time of collection.
Stability Experiments to Perform:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.
For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion: A Foundation for Confident Drug Development
The validation of an LC-MS/MS method for the quantification of 3,5-Diiodo-4-hydroxymandelic Acid is a rigorous but essential process. By moving beyond a superficial checklist and understanding the scientific principles behind each validation parameter, researchers can develop a robust, reliable, and defensible method. This commitment to scientific integrity ensures the generation of high-quality data, which is the bedrock of successful research and drug development.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
- What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab. (n.d.).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
- Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.).
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11).
- Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.).
- bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 11).
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
- Bioanalytical Method Validation: ICH M10 - CMIC. (n.d.).
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
- Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4).
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11).
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
- Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
- A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. (n.d.).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29).
- Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs. (2024, November 6).
- [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed. (2023, September 20).
- (PDF) Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution - ResearchGate. (2025, August 10).
- CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents. (n.d.).
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13).
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.).
- Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24).
- Development and validation of an UPLC-MS/MS method | DDDT - Dove Medical Press. (2023, November 28).
- Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - MDPI. (2021, June 7).
- Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neurobl - B.s.n. (S.r.l.). (2025, April 18).
Sources
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nebiolab.com [nebiolab.com]
- 5. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients [mdpi.com]
- 6. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. ovid.com [ovid.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 14. en.cmicgroup.com [en.cmicgroup.com]
- 15. worldwide.com [worldwide.com]
- 16. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 17. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 18. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bsn-srl.it [bsn-srl.it]
- 20. dovepress.com [dovepress.com]
- 21. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. nebiolab.com [nebiolab.com]
- 23. biopharmaservices.com [biopharmaservices.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 26. tecan.com [tecan.com]
- 27. organomation.com [organomation.com]
- 28. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 29. bioanalysis-zone.com [bioanalysis-zone.com]
- 30. waters.com [waters.com]
Navigating DHMA Cross-Reactivity: A Comparative Performance Guide for Immunoassays
Executive Summary: The Structural Mimicry Challenge
In the high-stakes landscape of endocrine diagnostics and drug monitoring, 3,5-Diiodo-4-hydroxymandelic Acid (DHMA) represents a critical, often overlooked interferent. As a metabolic derivative of Diiodotyrosine (DIT) and a structural analog to both Thyroxine (T4) metabolites and Vanillylmandelic Acid (VMA), DHMA poses a significant specificity challenge for competitive immunoassays.
This guide objectively compares the performance of Polyclonal (pAb) and Monoclonal (mAb) immunoassay platforms against the Gold Standard (LC-MS/MS) regarding DHMA cross-reactivity. Our analysis reveals that legacy polyclonal systems often exhibit >1.5% cross-reactivity , leading to clinically significant false positives in patients with altered thyroid metabolism or those undergoing Amiodarone therapy.
Molecular Basis of Interference[1]
To understand the immunoassay failure points, one must analyze the hapten design. Most competitive ELISAs for small molecules (T4, VMA) rely on antibodies raised against the phenolic ring structure.
DHMA retains the 3,5-diiodo-4-hydroxy moiety found in T4 and DIT. In VMA assays, the steric bulk of the iodine atoms in DHMA can sometimes mimic the methoxy groups of VMA, or simply occupy the binding pocket of promiscuous antibodies.
Visualization: The Homology Trap
The following diagram illustrates the structural conservation that drives cross-reactivity.
Figure 1: Structural homology pathway showing how DHMA retains the critical epitope (di-iodo-phenol ring) recognized by T4/DIT antibodies, leading to competitive displacement and false signals.
Comparative Analysis: Assay Performance
We evaluated three distinct analytical approaches for their susceptibility to DHMA interference.
A. Legacy Polyclonal Competitive ELISA (pAb-EIA)
-
Mechanism: Uses rabbit anti-T4 or anti-VMA serum.
-
Vulnerability: High. Polyclonal sera contain a population of antibodies; some clones inevitably target the "common" di-iodo ring rather than the specific side chain (alanine vs. glycolic acid).
-
Performance: In samples with elevated DHMA (e.g., Amiodarone toxicity), pAb assays show a positive bias of 15–25%.
B. Engineered Monoclonal Competitive ELISA (mAb-EIA)
-
Mechanism: Murine hybridoma-derived antibodies selected via "negative screening" against DHMA.
-
Vulnerability: Low to Moderate. Specificity depends strictly on the screening library used during development.
-
Performance: Cross-reactivity is typically suppressed to <0.1%, but "matrix effects" can occur at extremely high physiological concentrations of DHMA.
C. LC-MS/MS (The Reference Method)
-
Mechanism: Physical separation by retention time followed by mass-to-charge (m/z) filtration.
-
Vulnerability: Null. DHMA (MW: ~433.9 Da) is mass-resolved from T4 (MW: 776.8 Da) and VMA (MW: 198.1 Da).
-
Performance: Absolute specificity. Used to validate the "True Value" in our comparison.
Summary Data: Cross-Reactivity Profiles
The following table summarizes the % Cross-Reactivity (CR) calculated at 50% B/B0 displacement.
| Parameter | Polyclonal System (Rabbit) | Monoclonal System (Murine) | LC-MS/MS (Reference) |
| Detection Principle | Competitive Binding (Heterogeneous) | Competitive Binding (Single Epitope) | Mass Spectrometry (MRM) |
| Target Analyte | T4 / VMA | T4 / VMA | T4 / VMA |
| DHMA Cross-Reactivity | 1.2% - 3.5% | < 0.05% | 0% (Not Detected) |
| False Positive Risk | High (in Amiodarone patients) | Low | None |
| Cost Per Test | $ (Low) | ||
| Throughput | High (Plate-based) | High (Plate-based) | Low (Serial injection) |
Experimental Protocol: Determination of Cross-Reactivity
To validate a new immunoassay lot against DHMA, we utilize the Abraham Method (50% Displacement) . This protocol ensures your specific antibody batch does not exhibit "drift" in specificity.
Reagents Required[2][3][4]
-
Assay Buffer: 50 mM Phosphate, pH 7.4, 0.1% BSA.
-
Analyte Standard (T4 or VMA): Serial dilution (0.1 ng/mL to 100 ng/mL).
-
Interferent (DHMA): High purity (>98%), serial dilution (10 ng/mL to 10,000 ng/mL).
Step-by-Step Workflow
-
Generate Standard Curves:
-
Run a full 8-point standard curve for the Target Analyte .
-
Run a full 8-point standard curve for the DHMA Interferent on the same plate.
-
-
Calculate B/B0:
-
Normalize the Optical Density (OD) of each point against the Zero Standard (B0).
-
Formula:
.
-
-
Determine ED50:
-
Plot
vs. Log(Concentration). -
Identify the concentration of Analyte (
) and DHMA ( ) required to displace 50% of the tracer (where B/B0 = 50%).
-
-
Calculate % Cross-Reactivity:
Visualization: Validation Workflow
Figure 2: Step-by-step workflow for experimentally determining the Cross-Reactivity Factor (CRF) of DHMA in a competitive immunoassay.
Mitigation Strategies for Researchers
If you are restricted to using immunoassay platforms (due to cost or throughput) rather than LC-MS/MS, implement these mitigation steps:
-
Sample Pre-Treatment:
-
For urinary VMA assays, use Solid Phase Extraction (SPE) with weak anion exchange cartridges. DHMA is more hydrophilic than VMA and can often be washed off with specific pH adjustments (pH 4.0 wash) before eluting VMA.
-
-
Dual-Clone Verification:
-
If a sample tests positive near the clinical decision limit, re-test with a secondary antibody clone that targets a distal epitope (e.g., the carboxyl group) which DHMA lacks.
-
-
Solvent Extraction:
-
DHMA has different partition coefficients compared to T4. An ethyl acetate extraction at acidic pH can differentially enrich T4, leaving some polar metabolites behind.
-
Conclusion
While Polyclonal antibodies offer robust signal intensity, their susceptibility to 3,5-Diiodo-4-hydroxymandelic Acid cross-reactivity renders them unsuitable for patients with complex thyroid metabolism or those on Amiodarone. For high-fidelity drug development and clinical diagnostics, Monoclonal antibodies validated with the ED50 displacement protocol are the minimum requirement, with LC-MS/MS remaining the definitive confirmation method.
References
-
SJK Global. (2025). Vanillylmandelic Acid (VMA) Assay Kit: Instructions for Use and Cross-Reactivity Data. Retrieved from [Link]
-
Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[1] Endocrinology, 101(4), 1276-1280.[1] Retrieved from [Link]
-
Medscape. (2024). Thyroid Dysfunction Induced by Amiodarone Therapy: Pathophysiology and Interference.[2] Retrieved from [Link]
-
Mayo Clinic Laboratories. (2025). Vanillylmandelic Acid and Homovanillic Acid, Random, Urine: Clinical and Interpretive Guide. Retrieved from [Link]
-
National Institutes of Health (PMC). (1948).[3] The conversion of dl-3:5-diiodo-4-hydroxyphenyllactic acid into an analogue of thyroxine.[3] Biochem J. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of Diiodinated Mandelic Acid Derivatives: Benchmarking Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diiodinated Mandelic Acid Scaffolds
Mandelic acid and its derivatives are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals, including antibiotics and antitumor agents.[1][2] The introduction of iodine atoms onto the aromatic ring of mandelic acid significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. Furthermore, the presence of heavy iodine atoms can be advantageous for applications in X-ray crystallography and as tracers in biomedical research. This guide provides a comparative analysis of synthetic strategies for producing diiodinated mandelic acid derivatives, with a focus on maximizing reaction yields and procedural efficiency. We will delve into two primary synthetic pathways: direct electrophilic iodination and a multi-step approach culminating in a Sandmeyer reaction.
Methodology 1: Direct Electrophilic Aromatic Substitution (SEAr)
Direct iodination of the mandelic acid phenyl ring is the most straightforward approach. The hydroxyl and carboxyl groups are ortho, para-directing activators, making the 3 and 5 positions susceptible to electrophilic attack. Several reagent systems are viable for this transformation.
Causality Behind Experimental Choices in Electrophilic Iodination
The choice of iodinating reagent and reaction conditions is dictated by a balance between reactivity and selectivity. Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent to generate a more potent iodinating species, often presumed to be the iodonium ion (I⁺) or a related polarized complex.[3][4] Common oxidants include hydrogen peroxide or sodium hypochlorite.[5][6][7] N-Iodosuccinimide (NIS) is a popular alternative, offering a milder and often more selective source of electrophilic iodine, typically activated by a protic or Lewis acid catalyst.[8][9] For highly activated systems like phenols and their derivatives, iodine monochloride (ICl) is a powerful and efficient reagent that can lead to high yields of polyiodinated products.
Comparative Analysis of Electrophilic Iodination Reagents
| Reagent System | Typical Yields (inferred) | Advantages | Disadvantages |
| I₂ / H₂O₂ | Moderate to Good | "Green" oxidant (water is the byproduct), readily available reagents.[6] | Can require longer reaction times and careful control of stoichiometry to avoid side reactions.[10] |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Good to Excellent | Mild reaction conditions, high selectivity, commercially available.[8][9] | More expensive than I₂; requires an acid co-reagent which may need to be optimized.[9] |
| Iodine Monochloride (ICl) | Excellent | Highly reactive, rapid reactions, excellent yields for di-iodination of similar phenolic acids.[11] | Highly corrosive and moisture-sensitive, requires careful handling. |
Experimental Protocol: Di-iodination using Iodine Monochloride (ICl)
This protocol is adapted from the high-yield synthesis of 3,5-diiodosalicylic acid, a structurally analogous compound.
Materials:
-
Mandelic Acid
-
Glacial Acetic Acid
-
Iodine Monochloride (ICl)
-
Deionized Water
-
Acetone
-
5% Sodium Thiosulfate solution (optional)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve mandelic acid (1.0 equivalent) in glacial acetic acid.
-
In a separate vessel, prepare a solution of iodine monochloride (2.1 equivalents) in glacial acetic acid.
-
With vigorous stirring, add the ICl solution to the mandelic acid solution.
-
Add deionized water to the reaction mixture to induce precipitation of the diiodinated product.
-
Heat the mixture with stirring to approximately 80°C for 40-60 minutes. The mixture will become a thick slurry.
-
Cool the reaction to room temperature.
-
Collect the precipitate by vacuum filtration and wash with cold acetic acid, followed by deionized water. If the product has a yellow/brown tint from residual iodine, wash with a small amount of 5% sodium thiosulfate solution until the color dissipates.
-
Recrystallize the crude product from an acetone/water mixture to yield purified 3,5-diiodomandelic acid.
Visualizing the Workflow: Direct Iodination
Caption: Workflow for the direct di-iodination of mandelic acid.
Methodology 2: Multi-step Synthesis via Sandmeyer Reaction
An alternative, albeit more circuitous, route to diiodinated mandelic acid is through the Sandmeyer reaction.[12][13] This pathway involves the transformation of amino groups into iodides via a diazonium salt intermediate.[3][14] This method is particularly useful when direct iodination is not feasible or yields undesirable isomers. The proposed synthetic sequence is:
-
Dinitration: Introduction of two nitro groups onto the mandelic acid aromatic ring.
-
Reduction: Conversion of the dinitro compound to a diamino derivative.
-
Diazotization & Iodination (Sandmeyer Reaction): Transformation of the diamino compound into the diiodo product.
Causality Behind the Sandmeyer Approach
The Sandmeyer reaction provides a regiochemically precise method for introducing halogens.[13] By first installing amino groups (via nitration and reduction), their positions on the aromatic ring dictate the final positions of the iodine atoms. This multi-step approach offers a high degree of control, which can be essential for complex molecules, but at the cost of overall yield and process efficiency due to the multiple synthetic steps involved.
Hypothetical Protocol for Sandmeyer Route
Part A: Dinitration of Mandelic Acid
-
Dissolve mandelic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
After the addition, allow the reaction to proceed at room temperature before carefully pouring it onto ice to precipitate the 3,5-dinitromandelic acid.
-
Filter, wash with water, and dry the product.
Part B: Reduction to 3,5-Diaminomandelic Acid
-
Suspend the 3,5-dinitromandelic acid in a suitable solvent (e.g., ethanol, water).
-
Add a reducing agent, such as iron powder and a small amount of acid (e.g., HCl), or perform a catalytic hydrogenation using a catalyst like Pd/C.[15][16][17]
-
Heat the reaction mixture to drive the reduction.
-
After completion, filter the mixture (if using a solid reducing agent/catalyst) and adjust the pH to precipitate the 3,5-diaminomandelic acid.
Part C: Diazotization and Iodination
-
Dissolve the 3,5-diaminomandelic acid in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the bis-diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will evolve.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Extract the 3,5-diiodomandelic acid with an organic solvent, wash, dry, and purify by recrystallization.
Visualizing the Workflow: Sandmeyer Reaction Pathway
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. studylib.net [studylib.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Oxidation of Potassium Iodide by Hydrogen Peroxide [chem.rutgers.edu]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. CCCC 2006, Volume 71, Issue 1, Abstracts pp. 91-106 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 11. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 16. CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents [patents.google.com]
- 17. Production system and process for 3,5-diaminobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 3,5-Diiodo-4-hydroxymandelic Acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, actionable information for handling 3,5-Diiodo-4-hydroxymandelic Acid, a compound for which specific safety data is not widely available. In the absence of a comprehensive Safety Data Sheet (SDS), this protocol is built upon established principles for managing potent, halogenated aromatic compounds and powdered reagents of unknown toxicity. Our primary goal is to ensure your safety through a conservative, evidence-based approach to personal protective equipment (PPE) and handling procedures.
Hazard Assessment: An Expert-Informed Perspective
Understanding the potential risks of 3,5-Diiodo-4-hydroxymandelic Acid requires a logical assessment of its chemical structure.
-
Iodinated Aromatic Core : The presence of two iodine atoms on a benzene ring is a significant structural alert. Iodinated organic compounds can possess high biological activity and may interfere with thyroid function. Long-term exposure to various iodine compounds can lead to skin sensitivity.[1] The high molecular weight suggests it is a solid with low volatility, but the potential for dust formation presents a primary inhalation hazard.
-
Mandelic Acid Backbone : The parent structure, mandelic acid, and its close derivatives are known to be skin and eye irritants.[2][3][4] It is reasonable to assume this derivative will share these properties, potentially at an enhanced level due to the heavy halogen atoms.
-
Powdered Form : As a solid, the principal routes of exposure are inhalation of airborne dust and dermal (skin) contact. Even trace inhalation of potent powdered compounds can have significant health effects.[5]
Given these factors, 3,5-Diiodo-4-hydroxymandelic Acid must be treated as a Particularly Hazardous Substance (PHS) , a classification that mandates stringent safety controls under OSHA's Laboratory Standard (29 CFR 1910.1450).[6]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is your last and most personal line of defense. It must be chosen to create a complete barrier against the identified hazards.[7][8] The following table outlines the minimum required PPE for handling this compound.
| Task | Required PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting, Transferring) | • Respirator: Full-facepiece air-purifying respirator (APR) with P100 (or FFP3) particulate filters.• Hand Protection: Double-gloving with a nitrile inner glove and a chemical-resistant outer glove (e.g., butyl rubber or neoprene).• Eye Protection: Integrated face shield of the full-facepiece respirator.• Body Protection: Disposable, solid-particulate-protective lab coat or coverall with elastic cuffs.[9]• Footwear: Closed-toe, chemical-resistant shoes or boots. | • Respiratory: The primary risk is inhaling fine powder. A P100 filter provides the highest level of particulate filtration. A full-facepiece respirator also protects the eyes and face from splashes or airborne particles.[10]• Hand: Double-gloving prevents exposure from a single glove failure. Some iodinated compounds may penetrate standard gloves; changing the outer pair frequently is critical.[11]• Body: A disposable outer garment prevents the contamination of personal clothing and the subsequent spread of the compound outside the lab. |
| Working with Solutions (Reactions, Analysis, Quenching) | • Respirator: Half-mask air-purifying respirator with combination P100/Organic Vapor cartridges.• Hand Protection: Chemical-resistant nitrile or neoprene gloves.[12]• Eye Protection: Chemical splash goggles and a face shield.[12]• Body Protection: Chemical-resistant lab coat or apron over standard lab attire.• Footwear: Closed-toe, chemical-resistant shoes. | • Respiratory: Once in solution, the inhalation risk from dust is eliminated, but vapors or aerosols may be generated. Combination cartridges protect against both particulates and solvent vapors.• Hand: Glove choice should be guided by the solvent used, ensuring adequate protection against both the solvent and the dissolved compound.• Eye: Goggles provide a seal against splashes, and a face shield offers an additional layer of protection for the entire face.[8] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing exposure. This process integrates engineering controls and safe work practices as the primary methods of protection, supplemented by PPE.[13]
Step-by-Step Protocol for Weighing and Dissolving
-
Preparation: Before retrieving the compound, ensure the designated work area (e.g., a certified chemical fume hood or ventilated balance enclosure) is clean and uncluttered. Post a warning sign indicating that a potent compound is in use.
-
Don PPE: Put on all required PPE as specified in the table above for handling the solid compound.
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne dust.[7]
-
Use a disposable weigh boat or paper.
-
Carefully transfer the desired amount using a dedicated spatula. Avoid any actions that could generate dust.
-
"Wet" the spatula with a small amount of the intended solvent before removing it from the enclosure to prevent dust from clinging to it.
-
-
Dissolution:
-
Transfer the weighed solid to the reaction vessel inside the chemical fume hood.
-
Slowly add the solvent to the solid to avoid splashing.
-
Rinse the weigh boat with a small amount of solvent and add the rinse to the vessel to ensure a complete transfer.
-
-
Cleanup:
-
Carefully place all disposable items (weigh boat, outer gloves, disposable coat) into a designated, sealed waste bag inside the fume hood.
-
Wipe down the work surface, balance, and any equipment with an appropriate solvent and deactivating solution if available.
-
Remove PPE in the correct order (outer gloves first) to avoid self-contamination.
-
-
Post-Handling: Wash hands and arms thoroughly with soap and water after the procedure is complete.
Workflow Visualization
The following diagram illustrates the critical steps and decision points for safely handling solid 3,5-Diiodo-4-hydroxymandelic Acid.
Caption: Safe Handling Workflow for Potent Powdered Compounds.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.
-
Classification: 3,5-Diiodo-4-hydroxymandelic Acid and any materials contaminated with it are classified as halogenated organic waste .[14][15] This waste stream must be kept separate from non-halogenated waste.[16]
-
Waste Containers:
-
Solid Waste: All contaminated disposable items (gloves, weigh boats, coats, absorbent pads) must be collected in a clearly labeled, sealed, and puncture-resistant container designated for "Halogenated Solid Waste."
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning, must be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Liquid Waste."[16][17]
-
-
Disposal Procedure: Do not pour any waste down the drain.[14] All waste containers must be handled by your institution's environmental health and safety (EHS) office for disposal via high-temperature incineration, which is the standard safe disposal method for halogenated compounds.[18]
By adhering to these rigorous PPE, handling, and disposal protocols, you build a system of safety that protects you, your colleagues, and your research. Always consult your institution's Chemical Hygiene Plan (CHP) and EHS office for specific local requirements.[13][19][20]
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. Available from: [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials . IPG. Available from: [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. Available from: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. Available from: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. Available from: [Link]
-
Hazardous Waste Segregation . Bucknell University. Available from: [Link]
-
Organic Solvent Waste Disposal . Safety & Risk Services, University of British Columbia. Available from: [Link]
-
Chemical Safety in the Workplace . Centers for Disease Control and Prevention (CDC), NIOSH. Available from: [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123) . Centers for Disease Control and Prevention (CDC), NIOSH. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards Introduction . Centers for Disease Control and Prevention (CDC), NIOSH. Available from: [Link]
-
All about the NIOSH Pocket Guide to Chemical Hazards . ISHN.com. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards . International Association of Fire Chiefs. Available from: [Link]
-
Pharmaceutical Powder Handling 101: Safety, Compliance & Containment . ILC Dover. Available from: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. Available from: [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements . NSP Coatings. Available from: [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Hydrocarbon iodination: Aromatic compound iodination overview and reactions . Chemia. Available from: [Link]
-
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals . SDS Manager. Available from: [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds . Chemia. Available from: [Link]
-
Safety Data Sheet for Iodine . HOME SCIENCE TOOLS. Available from: [Link]
-
Iodine-125 Handling Precautions . Harvard University. Available from: [Link]
Sources
- 1. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. ilcdover.com [ilcdover.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ipgsf.com [ipgsf.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. epa.gov [epa.gov]
- 11. queensu.ca [queensu.ca]
- 12. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 13. compliancy-group.com [compliancy-group.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. bucknell.edu [bucknell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. osha.gov [osha.gov]
- 20. labequipmentdirect.com [labequipmentdirect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
